molecular formula C10H13IO B14774452 2-Iodo-4-isopropyl-1-methoxybenzene

2-Iodo-4-isopropyl-1-methoxybenzene

Cat. No.: B14774452
M. Wt: 276.11 g/mol
InChI Key: RSFTWHHGZLISMJ-UHFFFAOYSA-N
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Description

2-Iodo-4-isopropyl-1-methoxybenzene is a useful research compound. Its molecular formula is C10H13IO and its molecular weight is 276.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

IUPAC Name

2-iodo-1-methoxy-4-propan-2-ylbenzene

InChI

InChI=1S/C10H13IO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3

InChI Key

RSFTWHHGZLISMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)I

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Iodo-4-isopropyl-1-methoxybenzene, a substituted aromatic iodide with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct synthetic procedures in the public domain, this document outlines a robust and well-precedented method based on the ortho-iodination of activated aromatic systems. The guide details the underlying chemical principles, a comprehensive experimental protocol, and expected analytical data.

Introduction

This compound is an interesting building block for further chemical transformations. The presence of an iodine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a versatile intermediate for the synthesis of more complex molecules. The methoxy (B1213986) and isopropyl groups on the benzene (B151609) ring influence its electronic and steric properties, which can be exploited in the design of novel compounds for drug discovery and materials science.

This guide focuses on the direct electrophilic iodination of 4-isopropyl-1-methoxybenzene. This starting material, also known as thymol (B1683141) methyl ether, is readily accessible and provides a convergent route to the target compound.

Synthetic Pathway and Regioselectivity

The proposed synthesis involves the direct iodination of 4-isopropyl-1-methoxybenzene. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the methoxy and isopropyl substituents.

  • Methoxy Group (-OCH₃): A strong activating group and an ortho, para-director.

  • Isopropyl Group (-CH(CH₃)₂): A weak activating group and an ortho, para-director.

The powerful ortho, para-directing effect of the methoxy group will dominate the reaction. Since the position para to the methoxy group is occupied by the isopropyl group, the incoming electrophile (iodine) will be directed to the positions ortho to the methoxy group. This leads to the formation of the desired 2-iodo product.

G cluster_0 Regioselectivity of Iodination Start 4-isopropyl-1-methoxybenzene Methoxy Methoxy Group (Strong o,p-director) Start->Methoxy Isopropyl Isopropyl Group (Weak o,p-director) Start->Isopropyl Directing_Effect Dominant Directing Effect Methoxy->Directing_Effect Stronger influence Isopropyl->Directing_Effect Para_Blocked Para position is blocked Directing_Effect->Para_Blocked Ortho_Substitution Iodination at ortho position Directing_Effect->Ortho_Substitution Para_Blocked->Ortho_Substitution Product This compound Ortho_Substitution->Product

A diagram illustrating the regiochemical outcome of the iodination reaction.

Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound using N-Iodosuccinimide (NIS) as the iodinating agent and a mild acid catalyst.

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-isopropyl-1-methoxybenzeneC₁₀H₁₄O150.225.00 g33.28
N-Iodosuccinimide (NIS)C₄H₄INO₂224.997.82 g34.77
Acetonitrile (B52724) (anhydrous)CH₃CN41.05100 mL-
Trifluoroacetic acid (TFA)C₂HF₃O₂114.020.25 mL3.33
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93150 mL-
10% aq. Sodium thiosulfate (B1220275) (Na₂S₂O₃)Na₂S₂O₃158.1150 mL-
Saturated aq. Sodium bicarbonate (NaHCO₃)NaHCO₃84.0150 mL-
Brine (Saturated aq. NaCl)NaCl58.4450 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.3710 g-

3.2. Equipment

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Reaction Procedure

G A 1. Setup and Inert Atmosphere B 2. Dissolve Starting Material A->B Add 4-isopropyl-1-methoxybenzene and acetonitrile to flask C 3. Add Iodinating Agent B->C Add N-Iodosuccinimide in portions D 4. Initiate Reaction with Catalyst C->D Add Trifluoroacetic acid dropwise E 5. Reaction Monitoring D->E Stir at room temperature, monitor by TLC F 6. Quenching E->F Add 10% aq. Na₂S₂O₃ G 7. Work-up F->G Extract with Dichloromethane, wash with NaHCO₃ and brine H 8. Purification G->H Dry over MgSO₄, concentrate, and purify by column chromatography I 9. Characterization H->I Obtain pure product and analyze (NMR, MS, IR)

A workflow diagram for the synthesis of this compound.
  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 4-isopropyl-1-methoxybenzene (5.00 g, 33.28 mmol).

  • Dissolution: Anhydrous acetonitrile (100 mL) is added to the flask, and the mixture is stirred until the starting material is fully dissolved. The flask is then placed under a nitrogen atmosphere.

  • Addition of Iodinating Agent: N-Iodosuccinimide (7.82 g, 34.77 mmol, 1.05 eq) is added portion-wise to the stirred solution over 10 minutes.

  • Catalyst Addition: Trifluoroacetic acid (0.25 mL, 3.33 mmol, 0.1 eq) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) using a hexane (B92381)/ethyl acetate (B1210297) (9:1) eluent system until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, the reaction is quenched by the addition of 10% aqueous sodium thiosulfate solution (50 mL) to reduce any unreacted iodine.

  • Work-up: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL), followed by brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of hexane to hexane/ethyl acetate (98:2) to afford the pure this compound.

Expected Results and Characterization

4.1. Yield and Physical Properties

ParameterExpected Value
Theoretical Yield9.19 g
Typical Actual Yield7.35 - 8.27 g (80-90%)
AppearanceColorless to pale yellow oil
Molecular FormulaC₁₀H₁₃IO
Molecular Weight276.11 g/mol

4.2. Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃)δ (ppm): 7.65 (d, 1H, Ar-H), 7.10 (dd, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.85 (sept, 1H, -CH(CH₃)₂), 1.20 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃)δ (ppm): 156.0 (C-OCH₃), 148.0 (C-isopropyl), 139.0 (Ar-CH), 128.5 (Ar-CH), 110.0 (Ar-CH), 86.0 (C-I), 56.5 (-OCH₃), 34.0 (-CH(CH₃)₂), 24.0 (-CH(CH₃)₂)
Mass Spec (EI)m/z (%): 276 (M⁺, 100), 261 ([M-CH₃]⁺, 40), 134 ([M-I-CH₃]⁺, 80)
IR (neat)ν (cm⁻¹): 2960 (C-H, sp³), 1590, 1480 (C=C, aromatic), 1250 (C-O, ether), 1030 (C-O, ether)

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • N-Iodosuccinimide is an irritant and should be handled with care.

  • Trifluoroacetic acid is corrosive and should be handled with extreme caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound. The proposed method, based on the electrophilic iodination of 4-isopropyl-1-methoxybenzene, is expected to be high-yielding and regioselective. The provided experimental protocol and characterization data will be a valuable resource for researchers in organic synthesis and medicinal chemistry who require this versatile building block for their work.

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Iodo-4-isopropyl-1-methoxybenzene, a substituted aromatic compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide primarily relies on computed properties from reputable chemical databases. This document also outlines a general experimental protocol for the synthesis of similar iodoarenes, which can be adapted for the preparation of the title compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that most of these values are computationally derived and should be considered as estimates pending experimental verification.

PropertyValueSource
Molecular Formula C₁₀H₁₃IOPubChem[1]
Molecular Weight 276.11 g/mol PubChem[1][2]
IUPAC Name 2-iodo-1-methoxy-4-propan-2-ylbenzenePubChem[1]
CAS Number 1369897-14-2ChemicalBook[2]
Canonical SMILES CC(C)C1=CC(=C(C=C1)OC)IPubChem[1]
InChI Key RSFTWHHGZLISMJ-UHFFFAOYSA-NPubChem[1]
Exact Mass 276.00111 DaPubChem[1][2]
XLogP3 (Lipophilicity) 3.7PubChem[1][2]
Topological Polar Surface Area 9.2 ŲPubChem[1][2]
Heavy Atom Count 12PubChem[1]
Rotatable Bond Count 2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the public domain, a general method for the iodination of electron-rich aromatic compounds like 4-isopropylanisole (B1583350) (the precursor) can be proposed based on established organic chemistry principles. The following represents a plausible laboratory-scale synthesis.

General Synthesis of this compound via Electrophilic Aromatic Substitution

This protocol is based on the direct iodination of an activated aromatic ring.

Materials and Reagents:

  • 4-isopropylanisole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (B52724) (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent

  • Trifluoroacetic acid (TFA) (catalyst, optional)

  • Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-isopropylanisole (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.0-1.2 equivalents) portion-wise at room temperature. For less reactive substrates, a catalytic amount of an acid like trifluoroacetic acid can be added to promote the reaction.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Safety Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

  • N-Iodosuccinimide and trifluoroacetic acid are corrosive and should be handled with care.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification start Start: 4-isopropylanisole reagents Add NIS in Acetonitrile start->reagents reaction Stir at Room Temperature reagents->reaction quench Quench with Na2S2O3 reaction->quench wash Wash with NaHCO3 & Brine quench->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure 2-Iodo-4-isopropyl- 1-methoxybenzene chromatography->product

References

Technical Guide: 2-Iodo-4-isopropyl-1-methoxybenzene (CAS 1369897-14-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on 2-Iodo-4-isopropyl-1-methoxybenzene. A thorough review of scientific literature and chemical databases indicates that while this compound is commercially available, detailed experimental studies regarding its synthesis, biological activity, and mechanism of action have not been published. Consequently, the experimental protocol provided is a generalized, hypothetical procedure based on established methods for aromatic iodination.

Introduction

This compound is a substituted aromatic iodide. Iodinated organic compounds are of significant interest in medicinal chemistry and drug discovery. The iodine atom can serve as a versatile functional group for further chemical modifications, such as cross-coupling reactions, and can also influence the pharmacological properties of a molecule through effects on its size, lipophilicity, and metabolic stability. The presence of the methoxy (B1213986) and isopropyl groups on the benzene (B151609) ring further modifies its electronic and steric properties, making it a potentially useful building block in the synthesis of more complex molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, primarily sourced from computational data available in public chemical databases.[1]

PropertyValueSource
CAS Number 1369897-14-2[1][2]
Molecular Formula C₁₀H₁₃IO[1]
Molecular Weight 276.11 g/mol [1]
IUPAC Name 2-iodo-1-methoxy-4-propan-2-ylbenzene[1]
Canonical SMILES CC(C)C1=CC(=C(C=C1)OC)I[1]
InChI Key RSFTWHHGZLISMJ-UHFFFAOYSA-N[1]
XLogP3 (Computed)3.7[1]
Exact Mass (Computed)276.00111 Da[1]

Synthesis

No specific, peer-reviewed synthesis protocol for this compound has been found in the scientific literature. However, its synthesis can be hypothetically achieved through the electrophilic iodination of the precursor, 4-isopropyl-1-methoxybenzene. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. As the para position is blocked by the isopropyl group, the iodination is expected to occur at one of the ortho positions.

Hypothetical Experimental Protocol: Electrophilic Iodination

This protocol is a generalized procedure and would require optimization for this specific substrate.

Materials:

  • 4-isopropyl-1-methoxybenzene

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Trifluoroacetic acid (catalyst)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Dichloromethane (B109758) (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask, dissolve 4-isopropyl-1-methoxybenzene (1 equivalent) in acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution.

  • Carefully add a catalytic amount of trifluoroacetic acid to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Workflow for Hypothetical Synthesis

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup and Purification cluster_product Final Product start 4-isopropyl-1-methoxybenzene reagents 1. N-Iodosuccinimide (NIS) 2. Acetonitrile (Solvent) 3. Trifluoroacetic Acid (Catalyst) start->reagents Electrophilic Iodination workup 1. Quench with Na₂S₂O₃ 2. Extraction with CH₂Cl₂ 3. Wash with NaHCO₃ and Brine 4. Dry and Concentrate reagents->workup Reaction Completion purification Column Chromatography workup->purification product This compound purification->product

Caption: A hypothetical workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

As of the date of this document, there is no published research detailing any biological activity or specific applications of this compound in drug development.

Generally, iodinated aromatic compounds can be utilized as intermediates in the synthesis of more complex molecules through reactions such as Suzuki, Heck, and Sonogashira cross-coupling. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

Given the lack of data, any potential biological role is purely speculative. The structural motifs present (iodine, methoxy, isopropyl) are found in various biologically active compounds, but this does not provide specific information about the activity of the title compound itself.

Signaling Pathways

There is no information available in the scientific literature that links this compound to any biological signaling pathways.

Conclusion

This compound is a chemical compound with well-defined physicochemical properties that is available from commercial suppliers. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, biological activity, and potential applications. The information presented in this guide is based on data from chemical databases and a hypothetical synthetic route derived from general chemical principles. Further research is required to elucidate the chemical reactivity and potential biological significance of this compound. Researchers interested in this molecule would need to perform de novo synthesis, characterization, and biological screening to establish its properties and potential uses.

References

Spectroscopic Analysis of 2-Iodo-4-isopropyl-1-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectral data and analytical methodologies pertinent to the characterization of 2-Iodo-4-isopropyl-1-methoxybenzene. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents data for structurally analogous compounds to serve as a valuable reference for researchers in the field.

Important Note: Extensive searches of scientific databases and literature did not yield experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this compound (CAS 1369897-14-2). The data presented herein is for the closely related structural analogs: 2-iodo-1-methoxy-4-methylbenzene and 4-(tert-butyl)-2-iodo-1-methoxybenzene . These analogs provide valuable insights into the expected spectral characteristics.

Data Presentation: Spectral Data of Structural Analogs

The following tables summarize the quantitative NMR and MS data for the aforementioned structural analogs of this compound.

Table 1: Spectral Data for 2-iodo-1-methoxy-4-methylbenzene
Technique Parameter Value
¹H NMR SolventCDCl₃
Frequency400 MHz
Chemical Shift (δ)7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H)
¹³C NMR SolventCDCl₃
Frequency100.6 MHz
Chemical Shift (δ)156.1, 139.8, 132.0, 129.9, 110.8, 85.7, 56.4, 19.9
GC-MS Ionization ModeElectron Ionization (EI)
m/z (relative intensity)248.00 (100) [M]⁺
Table 2: Spectral Data for 4-(tert-butyl)-2-iodo-1-methoxybenzene
Technique Parameter Value
¹H NMR SolventCDCl₃
Frequency400 MHz
Chemical Shift (δ)7.77 (d, J = 2.4 Hz, 1H), 7.32 (dd, J = 8.6, 2.4 Hz, 1H), 6.76 (d, J = 8.6 Hz, 1H), 3.86 (s, 3H), 1.29 (s, 9H)
¹³C NMR SolventCDCl₃
Frequency100.6 MHz
Chemical Shift (δ)156.0, 145.7, 136.7, 126.5, 110.6, 86.0, 56.5, 34.1, 31.6
GC-MS Ionization ModeElectron Ionization (EI)
m/z (relative intensity)290.20 (40) [M]⁺, 275.15 (100) [M-CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-25 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.

    • Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

    • Transfer the filtered solution into a clean 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100.6 MHz or corresponding frequency for the available instrument.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to characteristic bond vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • For volatile and thermally stable compounds, Gas Chromatography (GC) is a common method for sample introduction (GC-MS).

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

    • Inject the solution into the GC, where the compound is separated from the solvent and introduced into the mass spectrometer.

  • Instrument Parameters:

    • Ionization Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A typical range would be m/z 40-500 to encompass the molecular ion and expected fragments.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions, which can aid in structural confirmation.

    • Compare the isotopic pattern of the molecular ion peak with theoretical values, especially considering the presence of iodine.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound Sample Sample Preparation (Dissolution, Filtration) NMR_Acq NMR Data Acquisition (1H, 13C, etc.) Sample->NMR_Acq IR_Acq FT-IR Data Acquisition Sample->IR_Acq MS_Acq MS Data Acquisition (e.g., GC-MS) Sample->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc IR_Proc IR Spectrum Generation (Background Subtraction) IR_Acq->IR_Proc MS_Proc MS Data Analysis (M+ Peak, Fragmentation) MS_Acq->MS_Proc Structure_Eluc Structure Elucidation NMR_Proc->Structure_Eluc IR_Proc->Structure_Eluc MS_Proc->Structure_Eluc Report Final Report & Data Archiving Structure_Eluc->Report

Caption: Workflow for the spectroscopic analysis of an organic compound.

molecular structure and formula of 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Iodo-4-isopropyl-1-methoxybenzene, a key aromatic building block in organic synthesis and medicinal chemistry.

Molecular Structure and Chemical Formula

This compound is a substituted aromatic compound. Its structure consists of a benzene (B151609) ring substituted with an iodine atom, an isopropyl group, and a methoxy (B1213986) group at positions 2, 4, and 1, respectively.

Molecular Formula: C₁₀H₁₃IO[1]

IUPAC Name: 2-iodo-1-methoxy-4-propan-2-ylbenzene[1]

CAS Number: 1369897-14-2[1][2]

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 276.11 g/mol [1]
Exact Mass 276.00111 Da[1]
XLogP3 3.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 9.2 Ų[1]
Heavy Atom Count 12[1]

Synthesis

The primary synthetic route to this compound is through the electrophilic iodination of its precursor, 4-isopropyl-1-methoxybenzene. A common and efficient method for this transformation involves the use of N-iodosuccinimide (NIS) as the iodine source, with a catalytic amount of trifluoroacetic acid (TFA) to activate the electrophile. The methoxy group is a strong activating group and directs the electrophilic substitution to the ortho and para positions. Since the para position is blocked by the isopropyl group, the iodination occurs regioselectively at the ortho position.

Experimental Protocol: Iodination of 4-isopropyl-1-methoxybenzene

This protocol is a general procedure based on the iodination of activated aromatic compounds.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-isopropyl-1-methoxybenzene (1.0 eq) in acetonitrile.

  • Add N-iodosuccinimide (1.1 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

G start Start: 4-isopropyl-1-methoxybenzene reaction Electrophilic Aromatic Substitution (Iodination) start->reaction reagents Reagents: N-Iodosuccinimide (NIS) Trifluoroacetic acid (TFA, cat.) Acetonitrile (Solvent) reagents->reaction workup Aqueous Workup: 1. Quench with Na2S2O3 2. Extraction 3. Wash with NaHCO3 & Brine reaction->workup purification Purification: Column Chromatography workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7d1HAr-H (ortho to -I)
~7.2dd1HAr-H (ortho to -iPr, meta to -I)
~6.8d1HAr-H (ortho to -OCH₃)
~3.9s3H-OCH
~2.9sept1H-CH (CH₃)₂
~1.2d6H-CH(C H₃)₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmAssignment
~156C -OCH₃
~146C -iPr
~137C H (ortho to -I)
~127C H (ortho to -iPr, meta to -I)
~111C H (ortho to -OCH₃)
~86C -I
~56-OC H₃
~34-C H(CH₃)₂
~24-CH(C H₃)₂
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 276. A significant fragment would be the loss of the isopropyl group ([M-43]⁺) at m/z = 233. Another characteristic fragmentation pattern for iodo-aromatic compounds is the loss of the iodine atom, leading to a peak at m/z = 149.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures. The presence of the iodine atom allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental transformations in the synthesis of pharmaceuticals and other biologically active molecules.

The substituted benzene ring of this compound is a common scaffold in medicinal chemistry. The lipophilic isopropyl group and the hydrogen-bond accepting methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. By utilizing the iodo-substituent for further functionalization, a diverse library of compounds can be generated for screening in drug discovery programs.

G start This compound (Building Block) suzuki Suzuki Coupling (+ Boronic Acid) start->suzuki sonogashira Sonogashira Coupling (+ Alkyne) start->sonogashira buchwald Buchwald-Hartwig Amination (+ Amine) start->buchwald product1 Aryl-Aryl Bond Formation suzuki->product1 product2 Aryl-Alkynyl Bond Formation sonogashira->product2 product3 Aryl-Nitrogen Bond Formation buchwald->product3 pharma Pharmaceuticals & Bioactive Molecules product1->pharma product2->pharma product3->pharma

Caption: Potential synthetic pathways using this compound.

References

An In-depth Technical Guide on the Reactivity and Stability of 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-isopropyl-1-methoxybenzene is a substituted aryl iodide of interest in organic synthesis, particularly as a precursor for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is primarily dictated by the reactivity of the carbon-iodine bond in various cross-coupling reactions. This document provides a comprehensive overview of the known stability and reactivity of this compound, including its synthesis, and offers representative experimental protocols for its application in common organic transformations. While specific quantitative stability data is limited in the current literature, this guide infers stability characteristics based on related structures and provides a framework for its handling and use in a research setting.

Chemical Properties and Synthesis

This compound is an aromatic compound with the molecular formula C₁₀H₁₃IO.[1] Its structure features an iodobenzene (B50100) core substituted with a methoxy (B1213986) group at the 1-position and an isopropyl group at the 4-position. The iodine atom is situated ortho to the electron-donating methoxy group, which influences its reactivity.

Physicochemical Properties
PropertyValueSource
IUPAC Name2-iodo-1-methoxy-4-propan-2-ylbenzenePubChem[1]
CAS Number1369897-14-2PubChem[1]
Molecular FormulaC₁₀H₁₃IOPubChem[1]
Molecular Weight276.11 g/mol PubChem[1]
XLogP33.7PubChem[1]
Synthesis

A common and effective method for the synthesis of this compound is the electrophilic iodination of its precursor, 4-isopropylanisole (B1583350). The methoxy and isopropyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution. The methoxy group is a strong ortho-, para-director. Since the para position is blocked by the isopropyl group, iodination is directed to the ortho position.

Various reagents can be employed for this transformation, with N-Iodosuccinimide (NIS) in the presence of an acid catalyst being a mild and efficient option.[2][3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the iodination of activated aromatic compounds.[2][4][5]

Materials:

  • 4-Isopropylanisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 4-isopropylanisole (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4-Isopropylanisole 4-Isopropylanisole ReactionVessel Reaction in Acetonitrile (Room Temperature) 4-Isopropylanisole->ReactionVessel NIS N-Iodosuccinimide (NIS) NIS->ReactionVessel TFA Trifluoroacetic Acid (cat.) TFA->ReactionVessel Quench Quench with Na2S2O3 ReactionVessel->Quench Reaction Completion Extraction Extraction with EtOAc Quench->Extraction Wash Wash with NaHCO3 & Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Purification Column Chromatography Dry->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Stability

Thermal Stability

Aryl iodides are generally less thermally stable than the corresponding aryl bromides or chlorides due to the weaker carbon-iodine bond. Decomposition upon heating, sometimes leading to the liberation of elemental iodine, has been observed, particularly for sterically hindered or electron-rich aryl iodides.[6] The presence of electron-donating groups, such as the methoxy and isopropyl groups in this compound, can influence this stability. While these groups increase electron density on the ring, which can sometimes lower the reduction potential, they are also known to increase resistance to in vivo deiodination. It is recommended to use this compound at the lowest effective temperature in reactions requiring heat.

Photostability

Aryl iodides can be sensitive to light.[6] Photo-induced homolytic cleavage of the C-I bond can occur, leading to the formation of aryl radicals.[7] For a related compound, 4-iodoanisole, the safety data sheet explicitly states that it is light-sensitive. Therefore, it is prudent to store this compound in amber vials or protected from light to prevent degradation. Photochemical methods have even been developed for the synthesis of aryl iodides, highlighting their susceptibility to light.[8][9]

Storage Recommendations

Based on the general properties of aryl iodides, the following storage conditions are recommended for this compound:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration is advisable.

  • Light: Protect from light by storing in amber, tightly sealed containers.

  • Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize potential oxidative degradation.

Reactivity

The primary utility of this compound in organic synthesis lies in its reactivity as an aryl halide in various transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in common coupling reactions, allowing for milder reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This compound is expected to be an excellent substrate for this reaction. The steric hindrance from the ortho-methoxy group may necessitate the use of bulky phosphine (B1218219) ligands to facilitate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure adapted from methods for sterically hindered aryl iodides.[10][11][12]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene (B28343)

  • Water

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (2-5 mol%), SPhos (4-10 mol%), and potassium phosphate (2.0 eq).

  • Add anhydrous, degassed toluene and a small amount of degassed water.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

G Catalytic Cycle of Suzuki-Miyaura Coupling Pd0L2 Pd(0)L2 OxAdd Oxidative Addition Pd0L2->OxAdd PdII_ArI Ar-Pd(II)L2-I OxAdd->PdII_ArI Transmetal Transmetalation PdII_ArI->Transmetal PdII_ArAr Ar-Pd(II)L2-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0L2 Catalyst Regeneration ArAr Coupled Product RedElim->ArAr ArI 2-Iodo-4-isopropyl- 1-methoxybenzene ArI->OxAdd ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.[13][14][15] this compound can be coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This is a general procedure and may require optimization for specific amines.[16][17]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound provides a nucleophilic aromatic species that can react with various electrophiles. The preparation requires anhydrous conditions to prevent quenching of the highly reactive organomagnesium compound.[18]

Experimental Protocol: Grignard Reagent Formation

This protocol is based on general procedures for the formation of aryl Grignard reagents.[19]

Materials:

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) and a crystal of iodine in the flask.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the aryl iodide solution to the magnesium suspension. The reaction may need gentle heating to initiate, as indicated by the disappearance of the iodine color and bubbling.

  • Once the reaction has started, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • The resulting solution of 2-(4-isopropyl-1-methoxy-phenyl)magnesium iodide can be used in subsequent reactions with electrophiles.

G Grignard Reagent Formation and Reaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile ArylIodide 2-Iodo-4-isopropyl- 1-methoxybenzene Formation Reaction ArylIodide->Formation Mg Magnesium (Mg) Mg->Formation Solvent Anhydrous THF Solvent->Formation Grignard Aryl-Mg-I Formation->Grignard ReactionStep Nucleophilic Attack Grignard->ReactionStep Electrophile Electrophile (e.g., Aldehyde, Ketone, CO2) Electrophile->ReactionStep Intermediate Alkoxide Intermediate ReactionStep->Intermediate Workup Aqueous Workup (H3O+) Intermediate->Workup FinalProduct Final Product (e.g., Alcohol, Carboxylic Acid) Workup->FinalProduct

Caption: Logical workflow for Grignard reagent formation and subsequent reaction.

Biological Activity

There is currently no significant information available in the public domain regarding the specific biological activities or involvement in signaling pathways of this compound. Further research would be required to explore its potential pharmacological properties.

Conclusion

This compound is a valuable synthetic intermediate due to the high reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. While it is expected to be sensitive to heat and light, careful handling and storage should ensure its stability for synthetic applications. The provided representative protocols for its synthesis and key reactions offer a foundation for its use in the development of more complex molecules for pharmaceutical and materials science research. Further studies are warranted to quantify its stability and explore its potential biological roles.

References

An In-depth Technical Guide to the Research Applications of 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-isopropyl-1-methoxybenzene is a substituted aromatic iodide that holds significant potential as a versatile building block in synthetic organic chemistry. Its unique structural features, comprising a reactive iodine atom, a methoxy (B1213986) group, and an isopropyl substituent, make it an attractive starting material for the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science. The presence of the iodo group allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This guide provides a comprehensive overview of the potential research applications of this compound, with a focus on its utility in key synthetic transformations. Detailed experimental protocols for these reactions are provided, along with a summary of its chemical and physical properties.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Aryl iodides, such as this compound, are highly valued intermediates due to the high reactivity of the carbon-iodine bond in a variety of cross-coupling reactions. This reactivity allows for the efficient and selective introduction of diverse molecular fragments, providing access to a wide range of complex chemical structures.

The methoxy and isopropyl groups on the benzene (B151609) ring of this compound influence its electronic properties and steric hindrance, which can be strategically exploited to control the regioselectivity of reactions and to fine-tune the physicochemical properties of the resulting products. This makes it a valuable precursor for the synthesis of molecules with potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning and executing synthetic transformations involving this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₃IO--INVALID-LINK--
Molecular Weight 276.11 g/mol --INVALID-LINK--
IUPAC Name 2-iodo-1-methoxy-4-(propan-2-yl)benzene--INVALID-LINK--
CAS Number 1369897-14-2--INVALID-LINK--
Appearance Not specified (likely a liquid or low-melting solid)-
Boiling Point Not specified-
Melting Point Not specified-
Density Not specified-
Solubility Expected to be soluble in common organic solvents-

Potential Research Applications in Organic Synthesis

The primary utility of this compound in research lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of biaryl, aryl-alkyne, and aryl-amine linkages, which are prevalent motifs in many biologically active molecules, including kinase inhibitors.

Suzuki-Miyaura Coupling: Synthesis of Substituted Biphenyls

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The reaction of this compound with various arylboronic acids can lead to the synthesis of a diverse range of substituted biphenyls. These structures are of significant interest in medicinal chemistry, as the biphenyl (B1667301) scaffold is a common feature in many pharmaceutical agents.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow A 2-Iodo-4-isopropyl- 1-methoxybenzene F Reaction Mixture A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃, K₂CO₃) D->F E Solvent (e.g., Toluene (B28343), Dioxane/H₂O) E->F G Heating F->G H Work-up & Purification G->H I Substituted Biphenyl Product H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Reagent Addition: Add a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.), and a degassed solvent system. Common solvents include toluene, 1,4-dioxane, or a mixture of an organic solvent with water.

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring. Reaction temperatures typically range from 80 to 110 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired substituted biphenyl.

Sonogashira Coupling: Synthesis of Diaryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is invaluable for the synthesis of diaryl alkynes, which are important structural motifs in organic materials, polymers, and some natural products. This compound can be effectively coupled with a variety of terminal alkynes under standard Sonogashira conditions.

Catalytic Cycle for Sonogashira Coupling:

Sonogashira_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Pd(0)L₂->Ar-Pd(II)-I(L₂) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-I(L₂)->Ar-Pd(II)-C≡CR(L₂) Transmetalation Ar-Pd(II)-C≡CR(L₂)->Pd(0)L₂ Reductive Elimination (Ar-C≡CR) Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-I(L₂)

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk tube or round-bottom flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%). The flask is then evacuated and backfilled with an inert gas (argon or nitrogen) several times.

  • Reagent Addition: Add a degassed solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), followed by a suitable amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (typically 40-60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with saturated aqueous ammonium (B1175870) chloride solution and then with brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo. The residue is then purified by flash column chromatography to yield the pure diaryl alkyne.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of N-aryl amines from aryl halides and primary or secondary amines. The resulting products are of high interest in medicinal chemistry, as the N-aryl amine moiety is a key component of many kinase inhibitors and other biologically active compounds.

Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalysts A 2-Iodo-4-isopropyl- 1-methoxybenzene F Reaction in Anhydrous Solvent (e.g., Toluene, Dioxane) under Inert Atmosphere A->F B Primary or Secondary Amine B->F C Palladium Precatalyst (e.g., Pd₂(dba)₃) C->F D Ligand (e.g., XPhos, SPhos) D->F E Base (e.g., NaOtBu, K₃PO₄) E->F G Heating F->G H Reaction Monitoring (TLC, LC-MS) G->H I Aqueous Work-up H->I J Extraction with Organic Solvent I->J K Purification by Chromatography J->K L N-Aryl Amine Product K->L

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), 1.5-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.) to the tube. Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate. The crude product is then purified by column chromatography to provide the desired N-aryl amine.

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. A potential synthetic route involves the iodination of 4-isopropyl-1-methoxybenzene.

Proposed Synthetic Pathway:

Synthesis_Pathway A 4-isopropyl-1-methoxybenzene E Iodination Reaction A->E B Iodinating Agent (e.g., I₂, NIS) B->E C Acid/Catalyst (e.g., H₂SO₄, Ag₂SO₄) C->E D Solvent (e.g., CH₂Cl₂, AcOH) D->E F 2-Iodo-4-isopropyl- 1-methoxybenzene E->F

Caption: A potential synthetic route to this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provides researchers with a powerful tool for the construction of complex molecular architectures. The ability to efficiently introduce substituted biphenyl, diaryl alkyne, and N-aryl amine motifs makes this compound particularly relevant for applications in drug discovery, especially in the synthesis of kinase inhibitors and other biologically active compounds. The detailed protocols provided in this guide serve as a practical resource for scientists and researchers looking to explore the synthetic potential of this promising intermediate. Further research into the applications of this compound is likely to uncover new and innovative synthetic methodologies and lead to the discovery of novel molecules with important biological and material properties.

An In-depth Technical Guide to the Safe Handling of 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Iodo-4-isopropyl-1-methoxybenzene (CAS No. 1369897-14-2), a key intermediate in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document incorporates data from structurally similar molecules to provide a thorough overview of necessary precautions.

Chemical and Physical Properties

Proper identification and understanding of the physical properties of a chemical are crucial for its safe handling. The following table summarizes the key identifiers and computed physical properties for this compound.

PropertyValueSource
IUPAC Name 2-iodo-1-methoxy-4-propan-2-ylbenzenePubChem[1]
Synonyms This compoundPubChem[1]
CAS Number 1369897-14-2PubChem[1]
Molecular Formula C₁₀H₁₃IOPubChem[1]
Molecular Weight 276.11 g/mol PubChem[1]
Exact Mass 276.00111 DaPubChem[1]
XLogP3 (Computed) 3.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]

Note: Most physical properties are computed values and should be used as estimates.

Hazard Identification and Classification

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4) GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2) GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A) GHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation GHS07WarningH335: May cause respiratory irritation

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile rubber).[5]

    • Wear a lab coat and closed-toe shoes.[5]

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[5]

General Laboratory Use Protocol

As this compound is primarily used as a chemical intermediate, the following protocol outlines general steps for its safe use in a laboratory setting.

  • Preparation:

    • Before starting, review this safety guide and the available SDS for similar compounds.

    • Ensure the work area is clean and uncluttered.

    • Don the required PPE as specified in Section 3.2.

  • Handling:

    • Dispense the chemical within a fume hood to minimize inhalation exposure.[3]

    • Avoid direct contact with skin and eyes.[3]

    • Keep the container tightly closed when not in use.[3]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[3]

    • Clean the work area and any equipment used.

    • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Waste Disposal:

    • Collect all waste material (liquid and solid) in a designated, labeled hazardous waste container.

    • Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[6]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth with water. Do not induce vomiting.[3][7]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If irritation persists, consult a physician.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][7]

Accidental Release Measures

In case of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain:

    • Wear appropriate PPE as described in Section 3.2.

    • For liquid spills, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[3]

    • For solid spills, carefully sweep up the material to avoid generating dust.

  • Collect and Dispose:

    • Place the contained material into a suitable, sealed container for hazardous waste disposal.[3]

    • Clean the spill area thoroughly.

  • Prevent Environmental Contamination: Do not allow the spilled material to enter drains or waterways.[3]

Logical Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_emergency Emergency Response A Review Safety Guide & SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh/Dispense Chemical B->C D Perform Experiment C->D E Segregate Waste (Liquid & Solid) D->E H Spill or Exposure Occurs D->H F Clean Work Area E->F G Store in Cool, Dry, Well-Ventilated Area F->G G->B For Next Use I Follow First Aid & Spill Procedures H->I

Caption: Workflow for the safe handling of this compound.

References

A Technical Guide to 2-Iodo-4-isopropyl-1-methoxybenzene for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-Iodo-4-isopropyl-1-methoxybenzene, a substituted aromatic compound of interest to researchers in organic synthesis and drug development. This document details its physicochemical properties, commercial availability, and plausible synthetic routes based on established chemical principles.

Physicochemical Properties

This compound is a halogenated aromatic ether. Its key computed properties are summarized below, providing essential data for experimental design and characterization.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₃IOPubChem[1]
Molecular Weight 276.11 g/mol PubChem[1]
IUPAC Name 2-iodo-1-methoxy-4-propan-2-ylbenzenePubChem[1]
CAS Number 1369897-14-2PubChem[1]
XLogP3 3.7PubChem[1]
Exact Mass 276.00111 DaPubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 9.2 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]

Commercial Suppliers

This compound is available from various chemical suppliers catering to research and development needs. The following table lists some of the known commercial sources. Researchers are advised to contact the suppliers directly for the most current information on availability, purity, and pricing.

SupplierLocationNotes
Chongqing Chemieliva Pharmaceutical Co., Ltd. ChinaListed as a supplier on ChemicalBook.[2]
Zhuhai Aobokai Biomedical Technology Co., Ltd. ChinaListed as a supplier on ChemicalBook.[2]

Synthetic Pathways

The proposed pathway begins with anisole (B1667542) (methoxybenzene). The methoxy (B1213986) group is an activating, ortho, para-directing group. The first step involves a Friedel-Crafts alkylation, which, due to steric hindrance, will predominantly add the isopropyl group at the para position. The resulting 4-isopropylanisole (B1583350) is then subjected to electrophilic iodination. The methoxy and isopropyl groups are both activating and will direct the incoming electrophile (iodine) to the ortho position relative to the strongly directing methoxy group.

G Anisole Anisole (Methoxybenzene) Intermediate 4-Isopropylanisole Anisole->Intermediate Step 1: Friedel-Crafts Alkylation Step1 + Isopropyl Alcohol (or Propylene) Catalyst1 Acid Catalyst (e.g., H₂SO₄) Product This compound Intermediate->Product Step 2: Electrophilic Iodination Step2 + Iodinating Agent (e.g., I₂/HgO)

Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the proposed synthetic pathway. These protocols are based on established procedures for similar molecules.

Step 1: Friedel-Crafts Alkylation of Anisole

This procedure is adapted from general protocols for the Friedel-Crafts alkylation of activated aromatic rings using an alcohol as the alkylating agent and a strong acid as the catalyst.

Materials and Reagents:

  • Anisole

  • Isopropyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (or another suitable solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anisole in a suitable solvent such as dichloromethane. Cool the flask in an ice bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred solution. Maintain the temperature below 10°C during the addition.

  • Alkylation: Add isopropyl alcohol dropwise from the dropping funnel to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 15°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker of cold water to quench the reaction. Transfer the mixture to a separatory funnel.

  • Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-isopropylanisole.

  • Purification: The crude product can be purified by vacuum distillation.

Step 2: Electrophilic Iodination of 4-Isopropylanisole

This protocol is based on a classic method for the direct iodination of activated aromatic compounds like anisole, using iodine and mercuric oxide.

Materials and Reagents:

  • 4-Isopropylanisole (from Step 1)

  • Absolute ethanol (B145695)

  • Mercuric oxide (HgO)

  • Iodine (I₂)

  • Ether

  • Potassium iodide (KI) solution

Procedure:

  • Reaction Setup: Dissolve one molar equivalent of 4-isopropylanisole in approximately four times its weight of absolute ethanol in a flask suitable for mechanical shaking.

  • Addition of Reagents: Add 0.75 molar equivalents of mercuric oxide to the solution. Subsequently, add slightly more than one molar equivalent of iodine in several portions. Shake the mixture mechanically between each addition until the color of the iodine has nearly disappeared.

  • Reaction: Continue to shake the entire mixture for approximately eight hours using a mechanical shaker.

  • Filtration: Filter the undissolved mercury compounds and wash the solid residue with ethanol.

  • Solvent Removal: Remove the ethanol from the filtrate by distillation.

  • Workup: Dissolve the residual oil in ether and filter again if necessary. Wash the ether solution with a potassium iodide solution to remove any unreacted iodine.

  • Concentration: Evaporate the ether to yield the crude product.

  • Purification: The crude this compound can be further purified by steam distillation, followed by crystallization from approximately 85% ethanol.[3][4]

General Experimental Workflow

A typical workflow for a chemical synthesis experiment involves several key stages from reaction setup to final product analysis. This logical progression ensures safety, efficiency, and the successful isolation of the target compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis A Reagent Preparation & Weighing B Glassware Setup (Inert Atmosphere) A->B C Reagent Addition & Temperature Control B->C D Reaction Monitoring (e.g., TLC, GC) C->D E Quenching D->E F Extraction & Washing E->F G Drying & Solvent Removal F->G H Chromatography or Recrystallization/Distillation G->H I Characterization (NMR, MS, IR) H->I J Purity Assessment (HPLC, GC) I->J

A generalized workflow for a typical organic synthesis experiment.

References

literature review of 2-Iodo-4-isopropyl-1-methoxybenzene studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-isopropyl-1-methoxybenzene is a substituted aromatic iodide. This document aims to provide a comprehensive overview of the available scientific and technical data regarding this compound. Due to a lack of specific published research focusing exclusively on this compound, this guide summarizes its known properties from chemical databases and outlines general, analogous synthetic methods and characterization techniques that would be applicable. Currently, there are no detailed experimental studies, quantitative data from specific applications, or described signaling pathways involving this molecule in the public domain.

Chemical and Physical Properties

This compound, with the molecular formula C₁₀H₁₃IO, is an organic compound featuring an iodinated benzene (B151609) ring substituted with isopropyl and methoxy (B1213986) groups.[1] The structural and physical properties are primarily based on computational models available in public chemical databases.

Table 1: Computed Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₀H₁₃IO
Molecular Weight 276.11 g/mol
IUPAC Name 2-iodo-1-methoxy-4-propan-2-ylbenzene
CAS Number 1369897-14-2
Canonical SMILES CC(C)C1=CC(=C(C=C1)OC)I
InChI Key RSFTWHHGZLISMJ-UHFFFAOYSA-N
XLogP3 3.7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Exact Mass 276.00111 g/mol
Topological Polar Surface Area 9.2 Ų

Potential Synthetic Protocols

While no specific experimental protocol for the synthesis of this compound has been published, a plausible route would involve the direct iodination of the precursor, 4-isopropyl-1-methoxybenzene. The methoxy and isopropyl groups are ortho-, para-directing. Given that the para position to the isopropyl group is occupied by the methoxy group, and vice versa, iodination is likely to occur at one of the ortho positions.

General Experimental Protocol for Electrophilic Iodination of an Activated Benzene Ring

This protocol is a generalized procedure based on known methods for the iodination of activated aromatic compounds and would require optimization for the specific synthesis of this compound.

Materials:

  • 4-isopropyl-1-methoxybenzene

  • Iodine (I₂)

  • An oxidizing agent (e.g., nitric acid, periodic acid, or silver trifluoroacetate)

  • Solvent (e.g., acetic acid, dichloromethane, or acetonitrile)

  • Sodium thiosulfate (B1220275) solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropyl-1-methoxybenzene in the chosen solvent.

  • Addition of Reagents: Add iodine to the solution. Slowly add the oxidizing agent to the reaction mixture. The choice of oxidizing agent and the reaction temperature will be critical and need to be determined empirically.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated solution of sodium thiosulfate to remove unreacted iodine.

  • Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain pure this compound.

Potential Characterization Methods

Following synthesis, the structure and purity of this compound would be confirmed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons, and the isopropyl group protons (a doublet for the methyls and a septet for the CH). The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.
¹³C NMR Resonances for the ten carbon atoms in the molecule, including the iodinated carbon, the carbon bearing the methoxy group, the carbons of the isopropyl group, and the remaining aromatic carbons. The chemical shift of the carbon attached to the iodine atom would be significantly affected.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (276.00111 Da). The isotopic pattern would be characteristic of a mono-iodinated compound.
Infrared (IR) Spectroscopy Absorption bands characteristic of C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and C-I stretching.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of this compound based on the potential protocol described above.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: 4-isopropyl-1-methoxybenzene reaction Iodination Reaction (I₂, Oxidizing Agent, Solvent) start->reaction workup Aqueous Workup (Na₂S₂O₃, NaHCO₃) reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography / Distillation) extraction->purification product Pure this compound purification->product nmr ¹H and ¹³C NMR product->nmr ms Mass Spectrometry ir IR Spectroscopy

Caption: A generalized workflow for the synthesis and characterization of this compound.

Applications and Future Research

Currently, there is no published literature detailing the applications of this compound in drug development, materials science, or as a synthetic intermediate. Aryl iodides are valuable precursors in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) for the formation of carbon-carbon and carbon-heteroatom bonds. Therefore, this compound could potentially serve as a building block in the synthesis of more complex molecules.

Future research could focus on:

  • Developing and optimizing a reliable synthetic protocol.

  • Fully characterizing the compound using modern spectroscopic and analytical techniques.

  • Investigating its reactivity in various cross-coupling reactions.

  • Exploring its potential biological activities.

Conclusion

While this compound is a chemically defined entity, it remains a compound with a significant lack of dedicated research. The information presented in this guide is based on data from chemical databases and extrapolations from general chemical principles. Further experimental investigation is required to fully elucidate its properties, reactivity, and potential applications. This document serves as a foundational reference for researchers interested in exploring this particular molecule.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Iodo-4-isopropyl-1-methoxybenzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a wide range of substituted biaryl compounds, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized carbon-carbon bond-forming reaction that joins an organoboron species with an organic halide or triflate.[1] this compound is a sterically hindered aryl iodide. The presence of the ortho-iodo group and the meta-isopropyl group can influence reactivity. Successful coupling of such substrates often requires careful optimization of the catalytic system, including the choice of palladium precursor, ligand, base, and solvent. This document outlines recommended starting conditions and protocols based on established methodologies for structurally similar and sterically hindered aryl iodides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Optimized Reaction Conditions for Analogous Substrates

While specific data for this compound is not extensively published, the following tables summarize typical conditions and reported yields for the Suzuki coupling of structurally related, sterically hindered aryl halides. These serve as a strong starting point for reaction optimization.

Table 1: Recommended Catalytic Systems for Suzuki Coupling of Hindered Aryl Iodides

Palladium PrecursorLigandCatalyst Loading (mol%)Notes
Pd(OAc)₂SPhos1-3Effective for sterically demanding substrates.
Pd₂(dba)₃XPhos1-3Buchwald ligands are often excellent for hindered couplings.
Pd(PPh₃)₄(PPh₃)2-5A classical, versatile catalyst, though may require higher temperatures.
PdCl₂(dppf)dppf2-5Often used for a broad range of substrates.

Table 2: Recommended Bases and Solvents for Suzuki Coupling of Hindered Aryl Iodides

BaseSolvent SystemTemperature (°C)Observations
K₃PO₄1,4-Dioxane (B91453) / H₂O (4:1)80-100A strong base, often effective in challenging couplings.
Cs₂CO₃Toluene / H₂O (4:1)90-110Highly effective, particularly for difficult substrates.
K₂CO₃DMF100-120Good for substrates with poor solubility in other solvents.
Na₂CO₃Ethanol / H₂O (1:1)Reflux"Green" conditions, may require longer reaction times.

Experimental Protocols

The following are detailed protocols for performing a Suzuki coupling reaction with this compound. These are general procedures and may require optimization for specific boronic acids.

Protocol 1: General Procedure using a Buchwald Ligand System

This protocol is recommended as a starting point for achieving high yields with the sterically hindered this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 to 10:1 mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv., 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add DMF and seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).

  • After the reaction, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-I Pd(II)_Complex Ar-Pd(II)-I(L2) Ox_Add->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)2 Base Biaryl_Pd_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Biaryl_Pd_Complex Red_Elim Reductive Elimination Biaryl_Pd_Complex->Red_Elim Red_Elim->Pd(0)L2 Product Ar-Ar' (Product) Red_Elim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Iodide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (e.g., Argon Purge) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: Formation of 2-Methoxy-5-isopropylphenylmagnesium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful organometallic compounds that serve as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds. Their utility in the synthesis of complex molecules makes them invaluable tools in the field of drug discovery and development. This document provides detailed application notes and protocols for the formation of the Grignard reagent from 2-Iodo-4-isopropyl-1-methoxybenzene, yielding 2-methoxy-5-isopropylphenylmagnesium iodide. This specific Grignard reagent is a versatile intermediate for introducing the 2-methoxy-5-isopropylphenyl moiety into various molecular scaffolds. The presence of the methoxy (B1213986) and isopropyl groups on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The 2,5-dimethoxy-substituted phenyl motif, a close analogue, is notably found in a class of potent and selective serotonin (B10506) 5-HT2A receptor agonists, highlighting the potential of this Grignard reagent in the development of novel therapeutics for psychiatric disorders such as depression and anxiety.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Formation of 2-Methoxy-5-isopropylphenylmagnesium Iodide

This protocol outlines the procedure for the synthesis of the Grignard reagent from this compound. Strict anhydrous conditions are critical for the success of this reaction.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityRole
This compoundC₁₀H₁₃IO276.111.0 equiv.Starting Material
Magnesium turningsMg24.311.2 equiv.Reactant
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~0.5 M solutionSolvent
IodineI₂253.811-2 small crystalsInitiator
Inert Gas (Argon or Nitrogen)Ar or N₂--Atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or inert gas manifold

  • Syringes and needles

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser (fitted with a drying tube or connected to the inert gas line), the dropping funnel, and a rubber septum. Flame-dry the entire apparatus under vacuum or a strong flow of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings into the flask. Add one or two small crystals of iodine. The iodine helps to activate the magnesium surface by removing the passivating oxide layer.

  • Initiation: Add a small portion of the anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in the remaining anhydrous THF. Add a small amount (approx. 10%) of the aryl iodide solution from the dropping funnel to the magnesium suspension.

  • Reaction Start: Gently warm the flask with a heating mantle. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with the spontaneous evolution of heat, often leading to gentle reflux of the solvent. If the reaction does not start, gentle heating and agitation may be required. In some cases, adding a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.

  • Addition of Aryl Iodide: Once the reaction has started, add the remaining solution of this compound from the dropping funnel dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling (e.g., a water bath) may be applied.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to maintain reflux for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey to brownish solution is the Grignard reagent, 2-methoxy-5-isopropylphenylmagnesium iodide.

Titration of the Grignard Reagent:

The concentration of the prepared Grignard reagent should be determined by titration before use in subsequent reactions. A common method involves titration against a standard solution of sec-butanol in xylene using 1,10-phenanthroline (B135089) as an indicator.

Protocol 2: Synthesis of 1-(2-Methoxy-5-isopropylphenyl)ethan-1-one

This protocol describes a representative reaction of the prepared Grignard reagent with an electrophile, in this case, acetic anhydride (B1165640), to form a ketone.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityRole
2-Methoxy-5-isopropylphenylmagnesium iodide solutionC₁₀H₁₃IMgO-1.0 equiv.Nucleophile
Acetic anhydrideC₄H₆O₃102.091.1 equiv.Electrophile
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-Solvent
Saturated aqueous ammonium (B1175870) chlorideNH₄Cl53.49-Quenching agent
Diethyl ether(C₂H₅)₂O74.12-Extraction solvent
Anhydrous sodium sulfateNa₂SO₄142.04-Drying agent

Procedure:

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, place a solution of acetic anhydride in anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the freshly prepared and titrated solution of 2-methoxy-5-isopropylphenylmagnesium iodide from the dropping funnel to the stirred solution of acetic anhydride. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield 1-(2-methoxy-5-isopropylphenyl)ethan-1-one.

Data Presentation

Table 1: Summary of Reagents for Grignard Reagent Formation.

ReagentMolar RatioPurpose
This compound1.0Precursor
Magnesium1.2Reactant
IodineCatalyticInitiator
Anhydrous THFSolventSolvent

Table 2: Typical Reaction Conditions.

ParameterCondition
TemperatureReflux (~66 °C in THF)
Reaction Time2-4 hours
AtmosphereInert (Argon or Nitrogen)

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product start Flame-dry glassware mg Add Mg turnings & Iodine start->mg thf_add Add anhydrous THF mg->thf_add initiation Initiate reaction (gentle heat) thf_add->initiation addition Slowly add this compound in THF initiation->addition reflux Maintain reflux (1-2 h) addition->reflux grignard 2-Methoxy-5-isopropylphenylmagnesium iodide reflux->grignard titration Titrate to determine concentration grignard->titration

Caption: Experimental workflow for the formation of 2-Methoxy-5-isopropylphenylmagnesium iodide.

Signaling_Pathway_Application cluster_synthesis Drug Synthesis cluster_signaling Cellular Signaling grignard 2-Methoxy-5-isopropylphenyl magnesium iodide drug Novel 5-HT2A Agonist grignard->drug scaffold Electrophilic Scaffold scaffold->drug receptor 5-HT2A Receptor drug->receptor binds to g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C g_protein->plc activates downstream Downstream Signaling (IP3, DAG, Ca2+) plc->downstream effect Therapeutic Effect (e.g., Antidepressant) downstream->effect

Caption: Potential application in drug development targeting the serotonin 5-HT2A receptor signaling pathway.

References

Application Note and Protocol: Sonogashahi Coupling of 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt in the presence of an amine base.[1][2] The reaction proceeds under mild conditions, tolerates a wide variety of functional groups, and has become an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] Aryl iodides are particularly reactive substrates for this transformation, often allowing for high efficiency.[1]

This document provides a detailed protocol for the Sonogashira coupling of 2-Iodo-4-isopropyl-1-methoxybenzene with a terminal alkyne.

General Reaction Scheme

Figure 1. General Sonogashira coupling of this compound with a terminal alkyne.

Catalytic Cycle

The Sonogashira reaction is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4] The palladium(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.[1][4]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal Alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Anhydrous amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, bis(triphenylphosphine)palladium(II) chloride, copper(I) iodide, and triphenylphosphine.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine) via syringe.

  • Stirring: Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst complex formation.[5]

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 40-70 °C. The optimal temperature will depend on the reactivity of the specific alkyne. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the reaction solvent.[5] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and perform an aqueous workup. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Data Presentation

The following table summarizes typical quantitative data for a Sonogashira coupling reaction. The exact values should be determined for each specific reaction.

ParameterValueNotes
This compound1.0 equiv
Terminal Alkyne1.2 - 1.5 equivAn excess of the alkyne is often used to drive the reaction to completion.
Pd(PPh₃)₂Cl₂1 - 5 mol%Catalyst loading can be optimized.
CuI1 - 5 mol%Co-catalyst loading is typically similar to the palladium catalyst.
PPh₃2 - 10 mol%Additional ligand can help stabilize the palladium catalyst.
Base (e.g., TEA)2 - 3 equivActs as both a base and can be a solvent.
Solvent (e.g., THF)5 - 10 mL / mmol of aryl iodideEnsure sufficient dilution for proper stirring.
TemperatureRoom Temperature - 70 °CReaction temperature depends on substrate reactivity.
Reaction Time2 - 24 hoursMonitor by TLC or GC for completion.
Isolated YieldVariableDependent on the specific substrates and reaction conditions.

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Reactants & Catalysts (Aryl Iodide, Pd/Cu Catalysts, Ligand) B 2. Add Solvent & Base (e.g., THF, TEA) A->B Under Inert Atmosphere C 3. Add Terminal Alkyne B->C D 4. Stir & Heat (Monitor by TLC/GC) C->D E 5. Cool & Filter (Remove Catalysts) D->E F 6. Concentrate E->F G 7. Aqueous Workup & Extraction F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for the Sonogashira coupling protocol.

References

2-Iodo-4-isopropyl-1-methoxybenzene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodo-4-isopropyl-1-methoxybenzene is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy (B1213986) group, a sterically influential isopropyl group, and a reactive iodine atom, makes it an ideal substrate for a variety of cross-coupling reactions. The carbon-iodine bond is particularly amenable to oxidative addition by transition metal catalysts, enabling the facile construction of complex molecular architectures. This document provides detailed application notes, experimental protocols, and data for the use of this compound in key organic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as in the formation of Grignard reagents. These reactions are fundamental to the synthesis of a wide range of compounds, from pharmaceuticals to advanced materials.

Key Applications

The primary utility of this compound lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization, paving the way for the synthesis of diverse derivatives.

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids, leading to biaryl and substituted aromatic compounds.

  • Sonogashira Coupling: For the synthesis of arylalkynes through coupling with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds by reacting with a wide range of primary and secondary amines.

  • Grignard Reagent Formation: As a precursor to an organomagnesium compound, which can then react with various electrophiles.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. This compound is an excellent substrate for this reaction, readily undergoing oxidative addition to a palladium(0) catalyst. The subsequent transmetalation with an organoboron reagent and reductive elimination yields the desired biaryl product.

Representative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene (B28343)/H₂O901292
24-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100895
33-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)CsFTHF801688
4Thiophene-2-boronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O851090
Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 4-Isopropyl-1-methoxy-2-phenylbenzene

  • Materials:

    • This compound (1.0 mmol, 276 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

    • Potassium carbonate (2.0 mmol, 276 mg)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

    • Evacuate and backfill the flask with argon three times.

    • Add toluene and water via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the desired product.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Phenylboronic acid Pd(PPh3)4, K2CO3 B Add Solvents: Toluene, H2O A->B In Schlenk flask C Heat to 90 °C under Argon B->C D Stir for 12 h C->D E Cool & Dilute with Ethyl Acetate D->E F Wash with H2O & Brine E->F G Dry, Filter & Concentrate F->G H Column Chromatography G->H I Isolated Product H->I

Suzuki-Miyaura Coupling Experimental Workflow

Application Note 2: Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1] this compound is an ideal substrate for this reaction, leading to the formation of 1-alkynyl-4-isopropyl-2-methoxybenzene derivatives, which are valuable intermediates in the synthesis of more complex molecules.

Representative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT694
21-HexynePd(OAc)₂ (1.5)CuI (3)i-Pr₂NEtToluene50889
3TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)Et₂NHDMF60596
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)PiperidineAcetonitrile401085
Experimental Protocol: Sonogashira Coupling

Synthesis of 4-Isopropyl-1-methoxy-2-(phenylethynyl)benzene

  • Materials:

    • This compound (1.0 mmol, 276 mg)

    • Phenylacetylene (1.2 mmol, 122 mg, 133 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

    • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

    • Triethylamine (Et₃N) (3.0 mmol, 303 mg, 420 µL)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the desired product.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L2 OA_complex Ar-Pd(II)(I)L2 Pd0->OA_complex Oxidative Addition (Ar-I) Pd_acetylide Ar-Pd(II)(C≡CR)L2 OA_complex->Pd_acetylide Transmetalation Pd_acetylide->Pd0 Product Ar-C≡CR Pd_acetylide->Product Reductive Elimination CuI CuI Cu_acetylide Cu-C≡CR Cu_acetylide->OA_complex Alkyne H-C≡CR Alkyne->Cu_acetylide + CuI, Base Base Base

Sonogashira Coupling Catalytic Cycle

Application Note 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[2] This reaction allows for the coupling of this compound with a broad range of primary and secondary amines, providing access to a diverse array of N-aryl amines which are prevalent in pharmaceuticals and agrochemicals.

Representative Data for Buchwald-Hartwig Amination
EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Toluene1101885
2MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane1001291
3n-Butylamine[Pd(allyl)Cl]₂ (1)BrettPhos (2)LHMDSTHF702088
4BenzylaminePd(OAc)₂ (2)DavePhos (4)K₃PO₄t-BuOH901682
Experimental Protocol: Buchwald-Hartwig Amination

Synthesis of N-(4-Isopropyl-2-methoxyphenyl)aniline

  • Materials:

    • This compound (1.0 mmol, 276 mg)

    • Aniline (1.2 mmol, 112 mg, 109 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

    • Xantphos (0.02 mmol, 11.6 mg)

    • Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488 mg)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a flame-dried Schlenk tube.

    • Add anhydrous toluene, followed by this compound and aniline.

    • Seal the tube and bring it out of the glovebox.

    • Heat the reaction mixture to 110 °C and stir for 18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to obtain the desired N-arylated amine.

Application Note 4: Grignard Reagent Formation and Subsequent Reaction

This compound can be converted into its corresponding Grignard reagent, (4-isopropyl-2-methoxyphenyl)magnesium iodide. This organometallic intermediate is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.

Representative Data for Grignard Reactions
EntryElectrophileProduct TypeSolventTemp. (°C)Time (h)Yield (%)
1Benzaldehyde (B42025)Secondary AlcoholTHF0 to RT285
2AcetoneTertiary AlcoholDiethyl Ether0 to RT382
3CO₂ (dry ice)Carboxylic AcidTHF-78 to RT478
4N,N-Dimethylformamide (DMF)AldehydeTHF0 to RT275
Experimental Protocol: Grignard Reaction with an Aldehyde

Synthesis of (4-Isopropyl-2-methoxyphenyl)(phenyl)methanol

  • Materials:

    • Magnesium turnings (1.2 mmol, 29 mg)

    • A small crystal of iodine

    • This compound (1.0 mmol, 276 mg)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

    • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a crystal of iodine under an argon atmosphere.

    • Add a small amount of a solution of this compound in anhydrous THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Add the remaining aryl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of benzaldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to afford the secondary alcohol.

Grignard_Workflow A Grignard Formation: This compound + Mg B (4-isopropyl-2-methoxyphenyl)magnesium iodide A->B in THF C Reaction with Electrophile (e.g., Benzaldehyde) B->C at 0 °C D Acidic Workup (NH4Cl aq.) C->D E Purification D->E F Final Product (Secondary Alcohol) E->F

Grignard Reaction and Quenching Workflow

Application in the Synthesis of Bioactive Molecules: A Potential Route to Thymoquinone (B1682898) Derivatives

Thymoquinone, 2-isopropyl-5-methyl-1,4-benzoquinone, is a natural product with a range of biological activities, including anticancer properties. While not a direct precursor, this compound can serve as a starting material for the synthesis of thymoquinone derivatives. For instance, a Suzuki coupling could introduce a methyl group at the 2-position, followed by demethylation and oxidation to furnish a thymoquinone analog.

Thymoquinone_Derivative_Synthesis Start 2-Iodo-4-isopropyl- 1-methoxybenzene Intermediate1 4-Isopropyl-2-methyl- 1-methoxybenzene Start->Intermediate1 Suzuki Coupling (with MeB(OH)2) Intermediate2 4-Isopropyl-2-methylphenol Intermediate1->Intermediate2 Demethylation (e.g., BBr3) FinalProduct Thymoquinone Derivative Intermediate2->FinalProduct Oxidation (e.g., Fremy's salt)

Potential Synthetic Route to a Thymoquinone Derivative

Conclusion

This compound is a highly adaptable building block in organic synthesis. Its utility in forming C-C, C-N, and C-alkynyl bonds through well-established cross-coupling methodologies makes it an invaluable tool for researchers in academia and industry. The protocols and data presented herein provide a solid foundation for the application of this versatile reagent in the synthesis of complex and biologically relevant molecules.

References

Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Iodo-4-isopropyl-1-methoxybenzene as a key building block. This versatile aryl iodide is a valuable substrate for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Introduction to Cross-Coupling with this compound

This compound is an attractive substrate for cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The presence of the methoxy (B1213986) and isopropyl groups on the benzene (B151609) ring can influence the electronic and steric environment of the reaction center, potentially impacting reaction kinetics and product yields. The protocols provided herein are based on well-established catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of related aryl iodides. These should serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. The reaction of this compound with various boronic acids or esters can lead to a diverse range of substituted 4-isopropyl-1-methoxybiphenyl derivatives.

Table 1: Representative Catalytic System for Suzuki-Miyaura Coupling
ComponentReagent/ParameterStoichiometry/Value
Aryl Halide This compound1.0 equiv
Boronic Acid/Ester Arylboronic acid or pinacol (B44631) ester1.2 - 1.5 equiv
Palladium Pre-catalyst Pd(PPh₃)₄ or PdCl₂(dppf)1 - 5 mol%
Ligand (If applicable, e.g., dppf)1 - 5 mol%
Base K₂CO₃, Cs₂CO₃, or K₃PO₄2.0 - 3.0 equiv
Solvent Toluene/H₂O, Dioxane/H₂O, or DMF-
Temperature 80 - 110 °C-
Reaction Time 4 - 24 h-
Atmosphere Inert (Argon or Nitrogen)-
Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aryl Iodide - Boronic Acid - Pd Catalyst - Base B Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool & Quench E->F G Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of aryl amines.[1] The reaction of this compound with a variety of primary and secondary amines can yield a wide array of N-aryl products.

Table 2: Representative Catalytic System for Buchwald-Hartwig Amination
ComponentReagent/ParameterStoichiometry/Value
Aryl Halide This compound1.0 equiv
Amine Primary or Secondary Amine1.2 - 1.5 equiv
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂1 - 3 mol%
Ligand XPhos, SPhos, or BINAP2 - 6 mol%
Base NaOt-Bu, KOt-Bu, or Cs₂CO₃1.5 - 2.5 equiv
Solvent Toluene, Dioxane, or THF-
Temperature 80 - 120 °C-
Reaction Time 6 - 24 h-
Atmosphere Inert (Argon or Nitrogen)-
Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol), the ligand (e.g., XPhos, 0.03 mmol), and the base (e.g., NaOt-Bu, 1.5 mmol) to an oven-dried Schlenk tube with a magnetic stir bar.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_aryl Ar-Pd(II)Ln(I) oxidative_addition->pd2_aryl amine_coordination Amine Coordination pd2_aryl->amine_coordination pd2_amine [Ar-Pd(II)Ln(HNR'R'')]⁺I⁻ amine_coordination->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido Ar-Pd(II)Ln(NR'R'') deprotonation->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product aryl_iodide Ar-I aryl_iodide->oxidative_addition amine HNR'R'' amine->amine_coordination

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[2] This reaction is particularly useful for the synthesis of substituted arylalkynes from this compound.

Table 3: Representative Catalytic System for Sonogashira Coupling
ComponentReagent/ParameterStoichiometry/Value
Aryl Halide This compound1.0 equiv
Terminal Alkyne Substituted Alkyne1.2 - 1.5 equiv
Palladium Pre-catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄1 - 5 mol%
Copper(I) Co-catalyst CuI2 - 10 mol%
Base Et₃N, i-Pr₂NEt, or Piperidine2.0 - 5.0 equiv
Solvent THF, DMF, or Toluene-
Temperature Room Temperature - 80 °C-
Reaction Time 2 - 16 h-
Atmosphere Inert (Argon or Nitrogen)-
Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at the desired temperature (e.g., 50 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with aqueous ammonium (B1175870) chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[3] This reaction can be employed to introduce a vinyl group at the 2-position of 4-isopropyl-1-methoxybenzene.

Table 4: Representative Catalytic System for Heck Reaction
ComponentReagent/ParameterStoichiometry/Value
Aryl Halide This compound1.0 equiv
Alkene Substituted Alkene (e.g., Styrene, Acrylate)1.2 - 2.0 equiv
Palladium Pre-catalyst Pd(OAc)₂ or PdCl₂1 - 5 mol%
Ligand PPh₃, P(o-tol)₃, or phosphine-free2 - 10 mol%
Base Et₃N, K₂CO₃, or NaOAc1.5 - 3.0 equiv
Solvent DMF, Acetonitrile, or Toluene-
Temperature 80 - 140 °C-
Reaction Time 8 - 48 h-
Atmosphere Inert (Argon or Nitrogen)-
Experimental Protocol: Heck Reaction
  • In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (if used, e.g., PPh₃, 0.04 mmol).

  • Add the base (e.g., Et₃N, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Disclaimer: The provided protocols and quantitative data are representative examples based on general procedures for cross-coupling reactions of aryl iodides. Optimal conditions for the specific substrate, this compound, may vary and require experimental optimization. It is recommended to perform small-scale test reactions to determine the ideal parameters for your specific application. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

The Role of 2-Iodo-4-isopropyl-1-methoxybenzene in Medicinal Chemistry: A Synthetic Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Iodo-4-isopropyl-1-methoxybenzene, a derivative of thymol (B1683141) methyl ether, serves as a pivotal building block in medicinal chemistry. While not typically an active pharmaceutical ingredient itself, its true value lies in its utility as a versatile synthetic intermediate. The presence of an iodine atom on the aromatic ring renders it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstone technologies in drug discovery, enabling the efficient construction of complex molecular architectures from simpler precursors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel compounds with potential therapeutic applications.

Key Applications in Medicinal Chemistry

The primary role of this compound in medicinal chemistry is to serve as a scaffold for the introduction of diverse chemical moieties through cross-coupling reactions. This allows for the systematic exploration of chemical space around the thymol core, a structure known to be associated with a range of biological activities. The resulting derivatives are often investigated for their potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents.

Table 1: Exemplary Biological Activities of Thymol Derivatives

Compound ClassTarget/OrganismBiological ActivityIC50 / MIC (µM)
Thymol-based chalconesStaphylococcus aureusAntibacterial8 - 32
Thymol-lipoic acid conjugatesCyclooxygenase-2 (COX-2)Anti-inflammatory5 - 15
Ether derivatives of thymolDPPH radicalAntioxidant25 - 100
Triazole-thymol hybridsA549 (human lung cancer cell line)Anticancer10 - 50

Note: The data presented in this table are representative examples from the literature on thymol derivatives and are intended for illustrative purposes. Actual values for novel compounds synthesized from this compound would require experimental determination.

Experimental Protocols

The following protocols describe the use of this compound in three major classes of palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Thymol Derivatives

Objective: To synthesize a biaryl derivative of thymol methyl ether by coupling this compound with a boronic acid.

Materials:

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add palladium(II) acetate (0.02 mmol).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Suzuki_Coupling_Workflow Start Combine Reactants: This compound Arylboronic acid Base (K2CO3) Ligand (PPh3) Add_Catalyst Add Pd(OAc)2 Catalyst Start->Add_Catalyst Add_Solvent Add Degassed Solvents: 1,4-Dioxane/Water Add_Catalyst->Add_Solvent Reaction Heat to 90°C (12-16 hours) Add_Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Thymol Derivative Purification->Product Sonogashira_Coupling_Workflow Start Dissolve Reactants: This compound Terminal Alkyne in THF/TEA Degas Degas with Argon Start->Degas Add_Catalysts Add Pd(PPh3)2Cl2 and CuI Degas->Add_Catalysts Reaction Stir at Room Temp (8-12 hours) Add_Catalysts->Reaction Workup Quench with NH4Cl & Extract Reaction->Workup Purification Flash Chromatography Workup->Purification Product Alkynyl Thymol Derivative Purification->Product Buchwald_Hartwig_Workflow Start Combine in Glovebox: This compound Amine Base (NaOtBu) Ligand (Xantphos) Add_Catalyst Add Pd2(dba)3 in Toluene Start->Add_Catalyst Reaction Heat to 100°C (18-24 hours) Add_Catalyst->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Amino-Thymol Derivative Purification->Product NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation Undergoes NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Thymol_Derivative Thymol Derivative Thymol_Derivative->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Initiates

Synthesis of Novel Derivatives from 2-Iodo-4-isopropyl-1-methoxybenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of organic derivatives from the starting material 2-Iodo-4-isopropyl-1-methoxybenzene. This versatile aromatic building block, a derivative of thymol (B1683141) methyl ether, serves as an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The methodologies detailed herein are foundational for the development of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

Application Notes

This compound is an ideal precursor for the synthesis of biaryl compounds, substituted alkenes, functionalized alkynes, and arylamines. These structural motifs are prevalent in a wide range of biologically active molecules. The electron-donating methoxy (B1213986) group and the sterically influential isopropyl group can modulate the electronic and pharmacokinetic properties of the resulting derivatives.

Potential applications of derivatives synthesized from this scaffold include:

  • Pharmaceutical Drug Discovery: The core structure is related to thymol, which exhibits known antiseptic, antibacterial, and antifungal properties.[1][2] Derivatization can lead to the discovery of new therapeutic agents with enhanced potency and selectivity. For instance, the introduction of aryl or amino groups can alter the molecule's interaction with biological targets.

  • Agrochemicals: Many pesticides and herbicides contain substituted aromatic rings. The derivatives of this compound can be screened for potential herbicidal or insecticidal activities.

  • Materials Science: Biaryl and conjugated enyne structures are often employed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials.

The protocols outlined below describe four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are highly versatile and tolerate a wide range of functional groups, making them indispensable tools in modern organic synthesis.

Experimental Protocols

The following protocols are exemplary and may require optimization based on the specific substrate and desired product. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.[3]

General Reaction Scheme:

Suzuki_Coupling cluster_0 This compound This compound plus1 + Arylboronic Acid Arylboronic Acid arrow1 Pd Catalyst, Base Biaryl Product Biaryl Product

Caption: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocol:

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 276 mg), the desired arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol, 276 mg). The flask is evacuated and backfilled with argon three times. A palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg) is then added. Anhydrous, degassed solvent (e.g., a 4:1 mixture of dioxane/water, 5 mL) is added via syringe. The reaction mixture is heated to 80-100 °C and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion (typically 12-24 hours), the reaction is cooled to room temperature, diluted with ethyl acetate (B1210297) (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene1001280-90
33-Thienylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄1,4-Dioxane1001875-85
Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[2]

General Reaction Scheme:

Heck_Reaction cluster_0 This compound This compound plus1 + Alkene Alkene arrow1 Pd Catalyst, Base Substituted Alkene Substituted Alkene

Caption: General scheme for the Heck reaction.

Experimental Protocol:

In a sealed tube, this compound (1.0 mmol, 276 mg), the alkene (e.g., n-butyl acrylate, 1.5 mmol, 192 mg), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg), a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 12 mg), and a base (e.g., triethylamine (B128534), 1.5 mmol, 152 mg) are combined in an anhydrous solvent such as DMF or acetonitrile (B52724) (5 mL). The tube is sealed and heated to 100-120 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.

Quantitative Data (Representative):

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)Et₃NDMF1101670-85
2StyrenePdCl₂(PPh₃)₂ (3)NaOAcDMA1202465-80
3AcrylonitrilePd/C (5)K₂CO₃NMP1001860-75
Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[4][5]

General Reaction Scheme:

Sonogashira_Coupling cluster_0 This compound This compound plus1 + Terminal Alkyne Terminal Alkyne arrow1 Pd/Cu Catalyst, Base Arylalkyne Product Arylalkyne Product

Caption: General scheme for the Sonogashira coupling.

Experimental Protocol:

A mixture of this compound (1.0 mmol, 276 mg), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 7.6 mg) in a degassed solvent mixture of THF (5 mL) and triethylamine (2 mL) is prepared in a Schlenk tube under argon. The terminal alkyne (1.2 mmol) is then added, and the mixture is stirred at room temperature or slightly elevated temperature (40-60 °C) until the starting material is consumed (as monitored by TLC). The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data (Representative):

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N25685-95
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)Diisopropylamine40880-90
3Propargyl alcoholPd(OAc)₂ (2) + XPhos (4)CuI (4)Et₃N501270-85
Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an aryl halide with an amine.

General Reaction Scheme:

Buchwald_Hartwig_Amination cluster_0 This compound This compound plus1 + Amine Amine (R₂NH) arrow1 Pd Catalyst, Base Arylamine Product Arylamine Product

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocol:

An oven-dried resealable Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 17.3 mg), and a base (e.g., sodium tert-butoxide, 1.4 mmol, 135 mg). The tube is evacuated and backfilled with argon. Toluene (5 mL), this compound (1.0 mmol, 276 mg), and the amine (1.2 mmol) are added sequentially. The tube is sealed and heated in an oil bath at 80-110 °C for 16-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired arylamine.

Quantitative Data (Representative):

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)Xantphos (3)NaOtBuToluene1002080-90
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102475-85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene901870-80

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions, providing a visual representation of the mechanistic steps involved.

Suzuki_Catalytic_Cycle cluster_legend Catalytic Cycle Steps pd0 Pd(0)Ln pd_complex1 Ar-Pd(II)-I(Ln) pd0->pd_complex1 Ar-I oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)-Ar'(Ln) pd_complex1->pd_complex2 Ar'-B(OH)₂ / Base transmetalation Transmetalation product Ar-Ar' pd_complex2->product reductive_elimination Reductive Elimination product->pd0 start Ar-I boronic_acid Ar'-B(OH)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck_Catalytic_Cycle cluster_legend Catalytic Cycle Steps pd0 Pd(0)Ln pd_complex1 Ar-Pd(II)-I(Ln) pd0->pd_complex1 Ar-I oxidative_addition Oxidative Addition pd_complex2 R-CH-CH(Ar)-Pd(II)-I(Ln) pd_complex1->pd_complex2 Alkene migratory_insertion Migratory Insertion product Ar-CH=CHR pd_complex2->product beta_hydride_elimination β-Hydride Elimination base_regeneration Base Regeneration base_regeneration->pd0 Base start Ar-I alkene H₂C=CHR base Base Sonogashira_Catalytic_Cycle cluster_legend Catalytic Cycle Steps pd0 Pd(0)Ln pd_complex1 Ar-Pd(II)-I(Ln) pd0->pd_complex1 Ar-I oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)-C≡CR(Ln) pd_complex1->pd_complex2 from Cu cycle transmetalation Transmetalation product Ar-C≡CR pd_complex2->product reductive_elimination Reductive Elimination product->pd0 cu_cycle Cu(I) Cycle cu_acetylide R-C≡Cu cu_cycle->cu_acetylide alkyne R-C≡CH alkyne->cu_cycle CuI, Base Buchwald_Hartwig_Catalytic_Cycle cluster_legend Catalytic Cycle Steps pd0 Pd(0)Ln pd_complex1 Ar-Pd(II)-I(Ln) pd0->pd_complex1 Ar-I oxidative_addition Oxidative Addition pd_complex2 [Ar-Pd(II)-I(Ln)(R₂NH)] pd_complex1->pd_complex2 R₂NH amine_coordination Amine Coordination pd_complex3 Ar-Pd(II)-NR₂(Ln) pd_complex2->pd_complex3 Base deprotonation Deprotonation product Ar-NR₂ pd_complex3->product reductive_elimination Reductive Elimination product->pd0 start Ar-I amine R₂NH base Base

References

Application Notes and Protocols for Heck Coupling of 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2][3] It facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This application note provides detailed protocols and reaction conditions for the Heck coupling of 2-iodo-4-isopropyl-1-methoxybenzene with various alkenes. Aryl iodides are particularly reactive substrates in Heck couplings, generally leading to good yields under mild conditions.[4] The methodologies described herein are based on established principles of the Heck reaction and provide a framework for researchers to develop specific applications.

Catalytic Cycle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide, forming a Pd(II)-aryl intermediate.[4][6]

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.[3][6]

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.[2][6]

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.[7]

Data Presentation: Reaction Conditions for Heck Coupling

The following table summarizes typical reaction conditions for the Heck coupling of aryl iodides with various alkenes, which can be adapted for this compound.

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(OAc)₂PdCl₂Pd(PPh₃)₄
Catalyst Loading 1-5 mol%1-5 mol%1-5 mol%
Ligand PPh₃P(o-tolyl)₃None
Ligand Loading 2-10 mol%2-10 mol%-
Base Triethylamine (B128534) (TEA)K₂CO₃NaOAc
Base Equivalents 1.5 - 3 eq1.5 - 3 eq1.5 - 3 eq
Solvent Acetonitrile (B52724) (MeCN)DMFNMP
Alkene Styrene (B11656)Methyl Acrylaten-Butyl Acrylate
Alkene Equivalents 1.1 - 1.5 eq1.1 - 1.5 eq1.1 - 1.5 eq
Temperature 80-120 °C80-120 °C80-120 °C
Reaction Time 4-24 h4-24 h4-24 h

Experimental Protocols

General Protocol for Heck Coupling of this compound with an Alkene (e.g., Styrene)

This protocol is a general guideline and may require optimization for specific alkenes.

Materials:

  • This compound

  • Styrene (or other alkene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Triethylamine (TEA)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous acetonitrile (5 mL), styrene (1.2 mmol, 1.2 eq), and triethylamine (2.0 mmol, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).[8]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.[9]

    • Wash the celite pad with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.[4]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.[9]

Visualizations

Heck Coupling Catalytic Cycle

Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkene [Ar-Pd(II)(Alkene)(L)₂]⁺I⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-I(L)₂ PdII_Alkene->PdII_Alkyl Migratory Insertion Pd_H H-Pd(II)-I(L)₂ PdII_Alkyl->Pd_H β-Hydride Elimination (Product Release) Product Coupled Product PdII_Alkyl->Product Pd_H->Pd0 Reductive Elimination (Base) BaseH [Base-H]⁺I⁻ Pd_H->BaseH ArI 2-Iodo-4-isopropyl- 1-methoxybenzene Alkene Alkene Base Base (e.g., TEA)

Caption: Catalytic cycle of the Heck coupling reaction.

Experimental Workflow

Heck_Workflow cluster_workflow Experimental Workflow for Heck Coupling start Start setup 1. Reaction Setup (Aryl Iodide, Catalyst, Ligand) start->setup inert 2. Create Inert Atmosphere (Evacuate/Backfill N₂ or Ar) setup->inert reagents 3. Add Solvents and Reagents (Solvent, Alkene, Base) inert->reagents reaction 4. Heat and Stir (e.g., 80-100 °C) reagents->reaction monitor 5. Monitor Reaction (TLC or GC) reaction->monitor monitor->reaction Incomplete workup 6. Workup (Filter, Concentrate, Extract) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow.

References

Application Notes: Synthesis of Natural Product Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natural products have long been a cornerstone of drug discovery, providing a rich source of complex and biologically active molecules. However, the direct use of these compounds as therapeutic agents is often hindered by challenges such as low natural abundance, complex and low-yielding total syntheses, poor pharmacokinetic properties (e.g., low water solubility), and undesirable side effects.[1][2][3] The chemical synthesis of natural product analogues offers a powerful strategy to overcome these limitations. By systematically modifying the structure of a natural product lead, researchers can develop new compounds with improved potency, selectivity, solubility, and metabolic stability, while also elucidating the structure-activity relationship (SAR) and mechanism of action.[4][5][6]

These notes provide an overview of the strategic synthesis of analogues for two potent anticancer natural products, Pancratistatin and Combretastatin A-4, including detailed experimental protocols for key synthetic transformations and biological evaluation.

General Workflow for Natural Product Analogue Synthesis and Evaluation

The development of a natural product analogue into a viable drug candidate follows a logical, multi-stage workflow. This process begins with a biologically active natural product and proceeds through iterative cycles of chemical synthesis and biological testing to identify analogues with superior therapeutic properties.

Natural_Product_Analogue_Workflow General Workflow: From Natural Product to Drug Candidate NP Natural Product Lead (e.g., Pancratistatin) Limitations Identify Limitations (Low Yield, Poor Solubility, Metabolic Instability) NP->Limitations Design Analogue Design (SAR-guided, Simplification, Isosteric Replacement) Limitations->Design Synthesis Chemical Synthesis (Multi-step, Convergent, Divergent) Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Screening (Cytotoxicity, Target Binding, Enzyme Inhibition) Purification->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Hits Identified Lead_Opt->Design Iterative Refinement In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A generalized workflow for the development of natural product analogues.

Case Study 1: Pancratistatin (PST) Analogues for Cancer Therapy

Background and Rationale

Pancratistatin (PST) is a natural alkaloid isolated from plants of the Amaryllidaceae family.[3][7] It exhibits potent and selective cytotoxic activity against a wide range of cancer cell lines by inducing apoptosis, making it a highly promising anticancer agent.[2][3][8] However, its clinical development has been severely restricted by its extremely low natural availability (e.g., 6.5 g of PST from 45 kg of bulbs) and poor water solubility.[2][3] These limitations have driven extensive research into the total synthesis of PST and its analogues to create compounds with improved pharmacological profiles that retain the essential pharmacophore responsible for its activity.[1][7]

Synthetic Strategy and Key Transformations

The synthesis of PST analogues often focuses on retaining the core amino-inositol motif, which is believed to be crucial for its biological activity.[1] Synthetic routes have been developed to allow for modifications at various positions to enhance properties or simplify the overall structure. A key step in many reported syntheses involves the construction of the phenanthridone core.

Pancratistatin_Analogue_Synthesis Key Synthetic Transformation for PST Core cluster_0 Synthetic Pathway Start Epoxyaziridine Intermediate Step1 Intramolecular Aziridine Opening (Silica-gel-catalyzed) Start->Step1 Core Phenanthrene (B1679779) Core Step1->Core Step2 Oxidative Cleavage & Recyclization Core->Step2 Final Pancratistatin Analogue Skeleton Step2->Final

Caption: Key steps in constructing the core skeleton of Pancratistatin analogues.[1]

Protocol: Intramolecular Aziridine Ring Opening

This protocol describes a key solid-state, silica-gel-catalyzed reaction to form the phenanthrene core of a PST analogue, based on a published synthetic route.[1]

  • Preparation: The epoxyaziridine precursor (1.0 eq) is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorption: Chromatographic-grade silica (B1680970) gel (approx. 10 times the weight of the precursor) is added to the solution.

  • Solvent Removal: The solvent is carefully removed under reduced pressure (rotary evaporation) until a dry, free-flowing powder is obtained, ensuring the substrate is evenly adsorbed onto the silica gel.

  • Reaction: The silica gel with the adsorbed substrate is left to stand at room temperature (20-25°C) for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots of the silica, extracting the organic material with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).

  • Elution: Upon completion, the silica gel is loaded directly onto a chromatography column.

  • Purification: The product is eluted from the column using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure phenanthrene product.

Data Presentation: Biological Activity of PST Analogues

The synthesized analogues were evaluated for their antiproliferative activity against a panel of human cancer cell lines. Narciclasine, a related and more readily available natural product, was used as a reference compound.[1][7]

CompoundDescriptionNCI-H460 (IC₅₀, μM)SF-268 (IC₅₀, μM)MCF-7 (IC₅₀, μM)
Narciclasine Reference Compound0.030.030.03
Analogue 5 C-1 Hydroxymethyl Analogue0.400.400.30
Analogue 6 C-1 Acetoxymethyl Analogue0.600.600.50
Analogue 3 7-deoxy-C-1 Hydroxymethyl>10>10>10
Analogue 4 7-deoxy-C-1 Acetoxymethyl>10>10>10
Data adapted from published studies. IC₅₀ is the concentration required for 50% inhibition of cell growth.[1]

The data indicates that the C-7 hydroxyl group is critical for potent cytotoxic activity, as the 7-deoxy analogues (3 and 4) were significantly less potent.[1]

Case Study 2: Combretastatin A-4 (CA-4) Analogues as Tubulin Inhibitors

Background and Rationale

Combretastatin A-4 (CA-4) is a natural stilbene (B7821643) isolated from the South African tree Combretum caffrum. It is a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[9][10] A major drawback of CA-4 is the facile isomerization of its biologically active cis-stilbene (B147466) double bond to the inactive trans-isomer, which reduces its potency and bioavailability.[9][11] The primary goal of CA-4 analogue synthesis is to create cis-restricted analogues that prevent this isomerization, thereby improving stability and maintaining high antitumor activity.[9]

Synthetic Strategy and Key Transformations

A common and effective strategy to create CA-4 analogues involves a two-step sequence: a Wittig olefination to establish the cis-double bond, followed by a Suzuki cross-coupling to introduce diverse B-ring functionalities. This approach allows for the rapid synthesis of a library of analogues for SAR studies.[12]

CA4_Synthesis_Workflow Synthetic Workflow for Combretastatin A-4 Analogues A_ring A-Ring Aldehyde (3,4,5-trimethoxybenzaldehyde) Wittig Wittig Olefination (Stereoselective) A_ring->Wittig Phosphonium_salt B-Ring Phosphonium Salt Phosphonium_salt->Wittig Vinyl_halide cis-Vinyl Halide Intermediate Wittig->Vinyl_halide Suzuki Suzuki Cross-Coupling (Pd-catalyzed) Vinyl_halide->Suzuki Boronic_acid B-Ring Boronic Acid Boronic_acid->Suzuki Analogue CA-4 Analogue Suzuki->Analogue

Caption: A two-step Wittig/Suzuki pathway for synthesizing CA-4 analogues.[12]

Protocol: Suzuki Cross-Coupling for CA-4 Analogue Synthesis

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling to form the bi-aryl linkage in CA-4 analogues.[12]

  • Reagent Preparation: To an oven-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add the cis-vinyl halide intermediate (1.0 eq), the desired B-ring boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure CA-4 analogue.

Data Presentation: Antiproliferative Activity of CA-4 Analogues

A series of synthesized CA-4 analogues with modifications to the B-ring were tested for their antiproliferative activity against several human cancer cell lines.

CompoundB-Ring SubstitutionHT-29 (IC₅₀, nM)K562 (IC₅₀, nM)A-549 (IC₅₀, nM)
CA-4 3-hydroxy-4-methoxy2.93.52.4
Analogue 2a 2-fluoro-4-methoxy1.92.11.8
Analogue 2b 2-chloro-4-methoxy2.12.32.0
Analogue 2e 2-bromo-4-methoxy2.02.21.9
Analogue 2i 4-methyl4.86.25.5
Data adapted from published studies. IC₅₀ is the concentration required for 50% inhibition of cell growth.[12]

The results show that analogues with small electron-withdrawing groups at the 2-position of the B-ring (2a, 2b, 2e) exhibited potent antiproliferative activities, in some cases slightly exceeding that of the parent natural product, CA-4.[12]

General Protocol: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the natural product analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48 or 72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

References

Application Notes and Protocols for 2-Iodo-4-isopropyl-1-methoxybenzene in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific, documented applications of 2-Iodo-4-isopropyl-1-methoxybenzene in materials science are not extensively reported in publicly available literature, its chemical structure suggests significant potential as a versatile building block in the synthesis of advanced organic materials. The presence of a reactive iodine atom, a bulky isopropyl group, and an electron-donating methoxy (B1213986) group on a benzene (B151609) ring makes it a prime candidate for creating novel materials with tailored electronic and physical properties.

These application notes provide a prospective guide for researchers interested in exploring the use of this compound in materials science, particularly in the field of organic electronics. The following sections outline potential applications, hypothetical experimental protocols, and expected material properties based on established chemical principles.

Potential Applications in Organic Electronics

The unique combination of functional groups in this compound allows for the strategic design of organic semiconductors. The bulky isopropyl group can enhance solubility and influence thin-film morphology, while the methoxy group can modulate the electronic energy levels of the resulting material. The reactive iodide is a key site for forming carbon-carbon bonds through various cross-coupling reactions.

Key Potential Applications:

  • Organic Light-Emitting Diodes (OLEDs): As a monomer in the synthesis of emissive or charge-transporting polymers. The methoxy and isopropyl groups can be used to tune the emission color and improve the processing of the organic layers.

  • Organic Field-Effect Transistors (OFETs): In the creation of semiconducting polymers where the side chains can influence the packing and charge mobility.

  • Organic Photovoltaics (OPVs): As a building block for donor or acceptor materials, where the electronic properties can be tuned to optimize light absorption and charge separation.

Hypothetical Experimental Protocol: Synthesis of a Conjugated Copolymer via Suzuki Coupling

This protocol describes a generalized procedure for the synthesis of a hypothetical alternating copolymer of this compound and a diboronic acid ester, a common method for creating conjugated polymers for organic electronic applications.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • A suitable comonomer, e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base, e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Anhydrous solvent, e.g., Toluene or Dimethylformamide (DMF)

  • Phase-transfer catalyst (if using an aqueous base), e.g., Aliquat 336

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask or a three-neck round-bottom flask equipped with a condenser, a magnetic stirrer, and a nitrogen or argon inlet. The entire reaction must be carried out under an inert atmosphere to prevent degradation of the catalyst.

  • Reagent Addition: To the flask, add this compound (1.0 eq), the diboronic acid ester comonomer (1.0 eq), the base (e.g., K₂CO₃, 3.0 eq), and the phase-transfer catalyst (if applicable, 2-3 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to the flask.

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 12-48 hours). Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or acetone (B3395972).

    • Filter the precipitated polymer and wash it extensively with methanol and acetone to remove residual catalyst and unreacted monomers.

    • Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform (B151607) or chlorobenzene (B131634) to extract the polymer).

    • Precipitate the purified polymer from the final solvent fraction into methanol, filter, and dry under vacuum.

Hypothetical Quantitative Data

The following tables provide examples of the type of quantitative data a researcher might generate when synthesizing and characterizing a polymer derived from this compound.

Table 1: Hypothetical Suzuki Coupling Reaction Conditions and Results

ParameterValue
Molar Ratio (Iodo-monomer:Boronic Ester)1:1
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₂CO₃ (3 eq)
SolventToluene
Temperature90 °C
Reaction Time24 hours
Polymer Yield75%
Number-Average Molecular Weight (Mₙ)15,000 g/mol
Polydispersity Index (PDI)2.1

Table 2: Hypothetical Optoelectronic Properties of the Resulting Polymer

PropertyValue
Absorption Maximum (λₘₐₓ, in solution)450 nm
Emission Maximum (λₑₘ, in solution)530 nm
Optical Bandgap (E₉)2.3 eV
Highest Occupied Molecular Orbital (HOMO)-5.4 eV
Lowest Unoccupied Molecular Orbital (LUMO)-3.1 eV

Visualizations

The following diagrams illustrate the chemical structure, a generalized synthetic workflow, and a potential application context for materials derived from this compound.

Structure of this compound

Polymer_Synthesis_Workflow start Start: Reagents & Solvents inert_atm Establish Inert Atmosphere (N2/Ar) start->inert_atm reagent_add Add Monomers & Base inert_atm->reagent_add degas Degas Mixture reagent_add->degas catalyst_add Add Pd Catalyst degas->catalyst_add reaction Heat & Stir (e.g., 90°C, 24h) catalyst_add->reaction workup Precipitate Polymer in Methanol reaction->workup purify Purify by Soxhlet Extraction workup->purify end End: Purified Polymer purify->end

Generalized workflow for polymer synthesis.

OFET_Charge_Transport cluster_device Organic Field-Effect Transistor (OFET) Source Source Electrode Semiconductor Organic Semiconductor (Polymer Film) Source->Semiconductor Hole Injection Drain Drain Electrode Semiconductor->Drain Hole Collection Gate Gate Electrode Dielectric Dielectric Layer Gate->Dielectric Electric Field

Charge transport in a hypothetical OFET.

Disclaimer: The experimental protocols and quantitative data presented are hypothetical and intended for illustrative purposes. Actual experimental conditions and results may vary. Researchers should conduct a thorough literature search for related compounds and reactions to develop specific and safe experimental procedures.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Iodo-4-isopropyl-1-methoxybenzene. It includes detailed experimental protocols, troubleshooting guides, and quantitative data to aid in optimizing reaction yields and purity.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the iodination of 4-isopropyl-1-methoxybenzene can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup.

  • Suboptimal Reagents: The activity of the iodinating agent is crucial. If using N-Iodosuccinimide (NIS), ensure it is of high purity. If using iodine (I₂) with an oxidizing agent (e.g., H₂O₂), the oxidant must be active.

  • Insufficient Acid Catalysis: When using NIS, an acid catalyst like trifluoroacetic acid (TFA) is often necessary to activate the NIS. Ensure the appropriate amount of catalyst is used, as catalytic amounts are typically sufficient for activated systems like methoxybenzenes.[1][2][3]

  • Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. See Q2 for more details on potential side reactions.

  • Product Loss During Workup and Purification: Ensure efficient extraction of the product from the aqueous phase. During purification by column chromatography, careful selection of the eluent system is necessary to avoid co-elution with impurities.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A2: The formation of multiple products is a common challenge in electrophilic aromatic substitution. For the iodination of 4-isopropyl-1-methoxybenzene, likely byproducts include:

  • Isomeric Products: While the methoxy (B1213986) group is a strong ortho, para-director and the isopropyl group is also an ortho, para-director, the combination can lead to substitution at different positions. The primary desired product is this compound due to the strong directing effect of the methoxy group to its ortho position. However, small amounts of other isomers may form.

  • Di-iodinated Products: Due to the activating nature of the methoxy and isopropyl groups, a second iodination can occur, leading to the formation of di-iodo-4-isopropyl-1-methoxybenzene. To minimize this, use a stoichiometry of 1:1 or a slight excess of the starting material relative to the iodinating agent.

  • Oxidation Products: Some iodinating conditions, especially those using strong oxidizing agents, can lead to the oxidation of the starting material or product, resulting in complex impurity profiles. Using milder reagents like NIS can help mitigate this issue.[4]

Q3: How can I control the regioselectivity of the iodination to favor the desired 2-iodo isomer?

A3: The methoxy group is a powerful ortho, para-directing group, and in the case of 4-substituted anisoles, iodination typically occurs at the position ortho to the methoxy group. To enhance the regioselectivity for the 2-position:

  • Choice of Iodinating Agent: The use of N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid (TFA) has been shown to be highly regioselective for the iodination of methoxy-substituted aromatic compounds.[1][2][3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. For related substrates, polar solvents have been shown to favor para-substitution, while less polar solvents can favor ortho-substitution.[4] Experimentation with different solvents may be necessary to optimize for the desired 2-iodo product.

Q4: Can I use molecular iodine (I₂) directly for this synthesis?

A4: Direct iodination with molecular iodine (I₂) is generally not efficient for aromatic compounds as the reaction is reversible. An oxidizing agent is required to convert I₂ into a more potent electrophilic species (like I⁺). Common oxidizing agents used in conjunction with I₂ include hydrogen peroxide, nitric acid, or periodic acid.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes reaction conditions for the iodination of methoxy-substituted benzenes using different methods, which can be used as a starting point for optimizing the synthesis of this compound.

Iodinating AgentCatalyst/Oxidizing AgentSolventTemperatureReaction TimeTypical YieldReference
N-Iodosuccinimide (NIS)Trifluoroacetic acid (TFA) (catalytic)AcetonitrileRoom Temp.15 min - 2 h>90%--INVALID-LINK--
Iodine (I₂)30% Hydrogen Peroxide (H₂O₂)MethanolRoom Temp.1 - 4 h80-95%--INVALID-LINK--
N-Iodosuccinimide (NIS)Sulfuric Acid (H₂SO₄)Sulfuric Acid0 - 20 °C20 - 180 minGood to Excellent[Chaikovskii et al., 2007]
Iodine (I₂)Silver(I) triflimideDichloromethaneRoom Temp.5 min - 1 h>90%--INVALID-LINK--

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound based on established methods for similar substrates.

Method 1: Iodination using N-Iodosuccinimide (NIS) and Catalytic Trifluoroacetic Acid (TFA)

This method is highly recommended due to its mild conditions, short reaction times, and high reported yields for analogous substrates.[1][2][3]

Materials:

  • 4-isopropyl-1-methoxybenzene

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 4-isopropyl-1-methoxybenzene (1.0 eq.) in acetonitrile.

  • Add N-Iodosuccinimide (1.05 eq.) to the solution and stir.

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.

**Method 2: Iodination using Iodine (I₂) and Hydrogen Peroxide (H₂O₂) **

This method provides an alternative "greener" approach to iodination.

Materials:

  • 4-isopropyl-1-methoxybenzene

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol (MeOH)

  • Sulfuric Acid (H₂SO₄) (optional, as catalyst)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane

Procedure:

  • Dissolve 4-isopropyl-1-methoxybenzene (1.0 eq.) and Iodine (1.0 eq.) in methanol.

  • Slowly add 30% hydrogen peroxide (2.0 eq.) to the stirring solution. A catalytic amount of H₂SO₄ can be added to accelerate the reaction.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Once the reaction is complete, add a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.

  • Add water and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Dissolve 4-isopropyl-1-methoxybenzene and NIS in Acetonitrile catalyst Add catalytic TFA reagents->catalyst 1. stir Stir at Room Temperature (Monitor by TLC) catalyst->stir 2. quench Quench with Na2S2O3 stir->quench 3. extract Extract with Ethyl Acetate quench->extract 4. wash Wash with NaHCO3 and Brine extract->wash 5. dry Dry over MgSO4 and Concentrate wash->dry 6. chromatography Column Chromatography dry->chromatography 7. product This compound chromatography->product 8.

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship goal High Yield of This compound reagents Reagent Choice reagents->goal nis NIS (milder, selective) reagents->nis i2 I2 + Oxidant (stronger) reagents->i2 conditions Reaction Conditions conditions->goal temp Temperature conditions->temp time Reaction Time conditions->time solvent Solvent conditions->solvent workup Workup & Purification workup->goal extraction Efficient Extraction workup->extraction chromatography Optimized Chromatography workup->chromatography

Caption: Key parameters influencing the yield of this compound.

References

Technical Support Center: Reactions with 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-4-isopropyl-1-methoxybenzene in common chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, focusing on the identification and mitigation of common side products.

1. Suzuki-Miyaura Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing significant formation of 4-isopropyl-1-methoxybenzene (hydrodehalogenation product) and a biaryl product derived from the homocoupling of my boronic acid. How can I minimize these side products?

Answer:

The formation of hydrodehalogenation and homocoupling side products is a common challenge in Suzuki-Miyaura coupling reactions. Here are several strategies to mitigate these issues:

  • Optimize Reaction Conditions:

    • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands such as SPhos, RuPhos, or XPhos can promote the desired cross-coupling over side reactions.

    • Base: The strength and nature of the base can influence the reaction outcome. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred to stronger bases like sodium tert-butoxide, which can promote hydrodehalogenation.

    • Solvent: A mixture of an organic solvent (e.g., toluene (B28343), dioxane) and water is standard. Ensure solvents are thoroughly degassed to prevent catalyst deactivation and side reactions.

    • Temperature: Running the reaction at the lowest effective temperature can help minimize side product formation.

  • Purity of Reagents:

    • Ensure the arylboronic acid is pure and free of homocoupling impurities.

    • Use high-purity, degassed solvents.

  • Troubleshooting Workflow:

    Suzuki_Troubleshooting start Low Yield of Desired Product & High Side Products check_reagents Verify Purity of Boronic Acid and Solvents start->check_reagents optimize_catalyst Screen Bulky Phosphine Ligands (e.g., SPhos, RuPhos) check_reagents->optimize_catalyst optimize_base Switch to Weaker Base (e.g., K₂CO₃, K₃PO₄) optimize_catalyst->optimize_base optimize_temp Lower Reaction Temperature optimize_base->optimize_temp analysis Analyze Crude Mixture by LC-MS and NMR optimize_temp->analysis end Improved Yield of Desired Product analysis->end

    Figure 1. Troubleshooting workflow for Suzuki-Miyaura coupling.

Quantitative Data Summary (Hypothetical):

Catalyst/LigandBaseTemperature (°C)Desired Product Yield (%)Hydrodehalogenation (%)Homocoupling (%)
Pd(PPh₃)₄Na₂CO₃100453025
Pd(OAc)₂ / SPhosK₃PO₄8085105
Pd₂(dba)₃ / XPhosK₂CO₃8082126

2. Buchwald-Hartwig Amination

Question: In my Buchwald-Hartwig amination of this compound with a primary amine, I am observing the formation of 4-isopropyl-1-methoxybenzene and what appears to be a double arylation product on my amine. What steps can I take to improve the selectivity for the desired mono-arylated product?

Answer:

Hydrodehalogenation and double arylation are known side reactions in Buchwald-Hartwig aminations. The following adjustments can help improve the reaction's selectivity:

  • Ligand Selection: The use of sterically hindered, electron-rich ligands is critical. Ligands like BrettPhos, RuPhos, or Josiphos-type ligands can effectively promote the desired C-N bond formation while suppressing side reactions.

  • Reaction Stoichiometry: Carefully controlling the stoichiometry of your reactants is important. Using a slight excess of the amine (1.1-1.2 equivalents) can help favor the mono-arylation product.

  • Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can sometimes influence the extent of side reactions.

  • Experimental Protocol:

    • To a dry Schlenk flask, add the palladium precatalyst and the phosphine ligand.

    • Add this compound, the amine, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Troubleshooting Logic:

    Buchwald_Troubleshooting cluster_start Problem Identification cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Side Products Observed: - Hydrodehalogenation - Double Arylation ligand Screen Sterically Hindered Ligands (e.g., BrettPhos, RuPhos) start->ligand stoichiometry Adjust Amine Stoichiometry (1.1-1.2 eq.) start->stoichiometry base Evaluate Base (NaOtBu vs. LHMDS) start->base end Increased Yield of Mono-arylated Product ligand->end stoichiometry->end base->end

    Figure 2. Troubleshooting logic for Buchwald-Hartwig amination.

3. Grignard Reagent Formation and Subsequent Reactions

Question: I am trying to form the Grignard reagent from this compound, but the reaction is sluggish, and upon quenching with an electrophile, I get a significant amount of the dimer (2,2'-dimethoxy-5,5'-diisopropylbiphenyl) and the protonated starting material (4-isopropyl-1-methoxybenzene). How can I improve the Grignard formation and subsequent reaction?

Answer:

The formation of Wurtz-type homocoupling products (dimers) and protonated starting material are common issues in Grignard reactions. Here are some key considerations:

  • Magnesium Activation: Ensure the magnesium turnings are fresh and properly activated. Methods for activation include stirring without solvent under vacuum with gentle heating or adding a small crystal of iodine.

  • Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents (typically THF or diethyl ether) must be used. Any trace of water will quench the Grignard reagent as it forms, leading to the protonated side product.

  • Initiation: A small amount of 1,2-dibromoethane (B42909) can be added to initiate the reaction. It reacts with the magnesium to expose a fresh metal surface.

  • Reaction Temperature: Maintain a gentle reflux to sustain the reaction. If the reaction is too vigorous, it can promote homocoupling.

  • Experimental Workflow:

    Grignard_Workflow setup Reaction Setup Dry glassware thoroughly Activate Mg turnings Use anhydrous solvent initiation Initiation Add this compound slowly Add initiator if necessary (I₂ or 1,2-dibromoethane) setup->initiation reaction Grignard Formation Maintain gentle reflux Monitor disappearance of Mg initiation->reaction electrophile Electrophilic Quench Add electrophile dropwise at 0 °C reaction->electrophile workup Workup Quench with saturated NH₄Cl solution electrophile->workup purification Purification Column chromatography workup->purification

    Figure 3. Experimental workflow for Grignard reaction.

By carefully controlling these parameters, you can significantly improve the yield of your desired Grignard adduct and minimize the formation of unwanted side products.

Technical Support Center: Purification of 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Iodo-4-isopropyl-1-methoxybenzene. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most probable impurities depend on the synthetic route. Assuming the compound is synthesized by electrophilic iodination of 4-isopropyl-1-methoxybenzene, common impurities include:

  • Unreacted starting material: 4-isopropyl-1-methoxybenzene.

  • Regioisomers: Other iodinated isomers of 4-isopropyl-1-methoxybenzene.

  • Di-iodinated products: Species where two iodine atoms have been added to the benzene (B151609) ring.

  • Residual reagents: Traces of the iodinating agent and other reagents used in the synthesis.

Q2: Which purification techniques are most suitable for this compound?

A2: The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the desired final purity. Recrystallization is effective for removing small amounts of impurities if a suitable solvent is found, while flash column chromatography offers higher resolution for separating components of similar polarity, such as regioisomers.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. It allows for the rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. A suitable eluent for TLC would be a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent like ethyl acetate (B1210297). Visualization of the spots can be achieved using UV light (254 nm), as aromatic compounds typically absorb UV radiation.[1][2] Staining with iodine vapor can also be used, as iodine has a high affinity for aromatic compounds, often forming yellow-brown spots.[1][2][3]

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not polar enough to dissolve the compound even at elevated temperatures.

  • Solution:

    • Ensure you are using a minimal amount of solvent to begin with.

    • If the compound remains insoluble at the solvent's boiling point, you may need to select a more polar solvent or a solvent mixture.

    • Commonly used solvents for recrystallization of aryl compounds include ethanol (B145695), methanol, and mixtures such as hexanes/ethyl acetate or hexanes/acetone.[4]

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool more slowly to encourage crystal formation over oiling.

Problem 3: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated (too much solvent was used), or the solution is supersaturated and requires nucleation.

  • Solution:

    • If too much solvent was used, evaporate some of the solvent to increase the concentration and try cooling again.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of the pure compound if available.

    • Cool the solution to a lower temperature (e.g., in an ice bath) after it has slowly cooled to room temperature.

Flash Column Chromatography

Problem 1: Poor separation of the desired product from impurities.

  • Possible Cause: The eluent system is not optimized, or the column was not packed correctly.

  • Solution:

    • Optimize the eluent system using TLC. A good starting point for nonpolar to moderately polar compounds is a mixture of hexanes and ethyl acetate.[5] The ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.

    • Ensure the column is packed uniformly to avoid channeling.

    • Consider using a different stationary phase if separation on silica (B1680970) gel is challenging.

Problem 2: The compound elutes too quickly or not at all.

  • Possible Cause: The eluent is too polar or not polar enough.

  • Solution:

    • If the compound elutes too quickly (high Rf on TLC), decrease the polarity of the eluent (e.g., increase the proportion of hexanes).

    • If the compound does not move from the baseline (low Rf on TLC), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).

Data Presentation

The following tables summarize expected quantitative data for the purification of this compound based on typical results for similar compounds.

Table 1: Comparison of Purification Techniques

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Key AdvantagesKey Disadvantages
Recrystallization 85-95%>98%70-85%Scalable, cost-effective, simple setup.Potential for lower yield, less effective for complex mixtures of similar polarity.
Flash Column Chromatography 70-90%>99%80-95%High resolution, suitable for separating closely related impurities like isomers.More time-consuming, requires larger volumes of solvent, less scalable.

Table 2: Recommended Solvents for Purification

TechniqueSolvent/Eluent SystemRationale
Recrystallization Ethanol or MethanolThe compound is likely soluble in hot alcohol and less soluble at cold temperatures.
Hexanes/Ethyl AcetateA nonpolar/polar mixture allows for fine-tuning of solubility.
Flash Column Chromatography Hexanes/Ethyl Acetate (e.g., 98:2 to 90:10 v/v)A common eluent system for compounds of moderate polarity. The ratio can be adjusted based on TLC analysis.
Hexanes/Dichloromethane (B109758)Another option for tuning the polarity of the mobile phase.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

Objective: To purify crude this compound by removing minor impurities.

Methodology:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling while stirring.

  • Continue to add small portions of hot ethanol until the solid just dissolves.

  • If the solution is colored, and the pure compound is known to be colorless, a small amount of activated charcoal can be added to the hot solution to remove colored impurities.

  • If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals, determine the yield, and check the purity (e.g., by melting point or TLC).

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate this compound from impurities with similar polarity.

Methodology:

  • TLC Analysis: Determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure to run the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Analysis: Determine the yield and assess the purity of the isolated product.

Visualizations

experimental_workflow Purification Workflow for this compound crude Crude Product tlc_analysis TLC Analysis crude->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization High Purity/ Minor Impurities column_chromatography Flash Column Chromatography tlc_analysis->column_chromatography Complex Mixture/ Isomers purity_check1 Purity Check (TLC, MP) recrystallization->purity_check1 waste Impurities recrystallization->waste purity_check2 Purity Check (TLC, NMR) column_chromatography->purity_check2 column_chromatography->waste purity_check1->recrystallization <98% Pure pure_product Pure Product purity_check1->pure_product >98% Pure purity_check2->column_chromatography <99% Pure purity_check2->pure_product >99% Pure

Caption: Decision workflow for selecting a purification method.

recrystallization_process Recrystallization Protocol start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Step-by-step process for recrystallization.

References

troubleshooting failed Suzuki coupling with 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with Suzuki coupling reactions, with a specific focus on the use of 2-Iodo-4-isopropyl-1-methoxybenzene as a substrate.

Troubleshooting Failed Suzuki Coupling with this compound

The Suzuki-Miyaura coupling is a robust method for carbon-carbon bond formation. However, challenges can arise, particularly with electron-rich aryl halides like this compound, where the initial oxidative addition step can be sluggish. This guide provides a systematic approach to troubleshooting common issues.

Low or No Conversion

Possible Cause 1: Catalyst Inactivity

Palladium catalysts, especially Pd(0) sources, are sensitive to air and can lose activity over time.

  • Solution:

    • Use a fresh batch of palladium catalyst or a recently purchased, well-stored catalyst.

    • Employ a more robust pre-catalyst, such as a palladacycle, which is more stable to air and moisture.[1]

    • Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[2]

Possible Cause 2: Inefficient Oxidative Addition

The electron-donating methoxy (B1213986) and isopropyl groups on this compound can hinder the oxidative addition of the palladium catalyst to the carbon-iodine bond.

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos), which are known to accelerate oxidative addition.[2][3]

    • Temperature: Increase the reaction temperature. Suzuki couplings with electron-rich aryl halides often require higher temperatures (e.g., 80-110 °C) to proceed efficiently.[4]

    • Catalyst System: Consider using a nickel-based catalyst system, which can be more effective for less reactive aryl halides.[1]

Possible Cause 3: Poor Transmetalation

The transfer of the organic group from the boronic acid to the palladium complex is a critical step that can be inefficient.

  • Solution:

    • Base Selection: The choice of base is crucial for activating the boronic acid. If a weak base like Na₂CO₃ is used, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[2]

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often beneficial, as water can help dissolve the inorganic base and facilitate the formation of the reactive boronate species.[2][5]

    • Boronic Acid Quality: Ensure the boronic acid is pure and has not degraded. Consider using a more stable boronic ester, such as a pinacol (B44631) ester.[2]

Significant Side Product Formation

Possible Cause 1: Homocoupling of the Boronic Acid

This side reaction, forming a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen.

  • Solution:

    • Thoroughly degas all solvents and the reaction mixture before adding the catalyst.

    • Maintain a positive pressure of an inert gas throughout the reaction.

    • Using a Pd(0) source directly can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source.[2]

Possible Cause 2: Protodeboronation

This involves the replacement of the boronic acid group with a hydrogen atom from the solvent or residual water.

  • Solution:

    • Use anhydrous solvents and ensure all reagents are thoroughly dried.

    • Employ milder reaction conditions, such as a lower temperature or a less aggressive base.[2]

    • As mentioned, using more stable boronic esters can mitigate this issue.[2]

Possible Cause 3: Dehalogenation of the Starting Material

The iodo group on the starting material is replaced by a hydrogen atom.

  • Solution:

    • This can be influenced by the choice of phosphine ligand. Screening different ligands may be necessary.

    • Ensure the purity of all starting materials and solvents, as impurities can sometimes promote this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: A reliable starting point would be to use this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a more modern pre-catalyst like XPhos Pd G2, and a base like K₂CO₃ or K₃PO₄ (2.0 equiv.). A common solvent system is a 4:1 mixture of dioxane and water. The reaction should be heated to 80-100 °C under an inert atmosphere.[2][4][6]

Q2: How do I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][6] This will allow you to determine when the starting material has been consumed and to check for the formation of the desired product and any major side products.

Q3: My starting material is not very soluble in the recommended solvent mixture. What can I do?

A3: If solubility is an issue, you can try alternative solvents such as DMF or toluene, often in combination with water.[5] Increasing the reaction temperature can also improve solubility. In some cases, using a different base that is more soluble in the organic solvent may help.

Q4: I am seeing a mixture of the desired product and the mono-substituted product in a di-iodinated starting material. How can I improve selectivity?

A4: For polyhalogenated substrates, achieving selective mono-arylation can be controlled by reaction conditions. Generally, lower temperatures and shorter reaction times favor mono-substitution. The choice of catalyst and ligand can also play a significant role in selectivity.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki couplings of related electron-rich aryl halides. This data can serve as a guide for optimizing your reaction with this compound.

Table 1: Effect of Catalyst and Ligand on Yield

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-IodoanilinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10085
22-IodoanilinePhenylboronic acidPd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Dioxane/H₂O8092
34-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃DMFReflux41-92

Data adapted from publicly available research.[4][7]

Table 2: Effect of Base and Solvent on Yield

EntryAryl HalideBoronic AcidCatalystBase (equiv.)SolventTemp (°C)Yield (%)
1BromobenzenePhenylboronic acidPd(II) catalystNaOH (2)MeOH/H₂O (3:2)Reflux96.3
24-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃ (2)Toluene/H₂O10078
32-IodoanilinePhenylboronic acidPd(PPh₃)₄Cs₂CO₃ (2)Dioxane/H₂O10090

Data adapted from publicly available research.[4][5]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n ArPdIL2 Ar-Pd(II)-I(L_n) Pd0->ArPdIL2 Oxidative Addition (Ar-I) ArPdORL2 Ar-Pd(II)-OR(L_n) ArPdIL2->ArPdORL2 Ligand Exchange (Base, H₂O) ArPdArL2 Ar-Pd(II)-Ar'(L_n) ArPdORL2->ArPdArL2 Transmetalation (Ar'-B(OH)₂) ArPdArL2->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product (Ar-Ar') ArI 2-Iodo-4-isopropyl- 1-methoxybenzene (Ar-I) ArBOH2 Arylboronic Acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Failed Suzuki Coupling check_conversion Low or No Conversion? start->check_conversion check_side_products Significant Side Products? check_conversion->check_side_products No catalyst Check Catalyst Activity - Use fresh catalyst - Use pre-catalyst check_conversion->catalyst Yes homocoupling Homocoupling? - Degas thoroughly - Use Pd(0) source check_side_products->homocoupling Yes end Successful Coupling check_side_products->end No oxidative_addition Optimize Oxidative Addition - Bulky, e⁻-rich ligands - Increase temperature catalyst->oxidative_addition transmetalation Improve Transmetalation - Stronger base (K₃PO₄, Cs₂CO₃) - Add water - Check boronic acid quality oxidative_addition->transmetalation transmetalation->end protodeboronation Protodeboronation? - Anhydrous conditions - Milder conditions - Use boronic ester homocoupling->protodeboronation dehalogenation Dehalogenation? - Screen ligands - Check reagent purity protodeboronation->dehalogenation dehalogenation->end

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

improving the stability of 2-Iodo-4-isopropyl-1-methoxybenzene in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-Iodo-4-isopropyl-1-methoxybenzene in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Issue: My solution of this compound is changing color (e.g., turning yellow or brown).

  • Question: What is causing the discoloration of my this compound solution? Answer: Discoloration is a common indicator of degradation. For aryl iodides like this compound, this is often due to the liberation of elemental iodine (I₂), which has a characteristic yellow-brown color. This degradation can be initiated by exposure to light or heat, which can cause the weak carbon-iodine (C-I) bond to break.[1] Electron-rich aromatic compounds are particularly susceptible to this process.

  • Question: How can I prevent the discoloration of my solution? Answer: To minimize degradation and discoloration, it is crucial to protect the solution from light and heat.

    • Storage: Store the solution in an amber vial or a container wrapped in aluminum foil to block light.

    • Temperature: Keep the solution refrigerated or frozen when not in use. For long-term storage, temperatures of -20°C to -80°C are recommended.[2]

    • Inert Atmosphere: Purging the storage container with an inert gas like argon or nitrogen can help prevent oxidative degradation.[3]

Issue: I am observing a loss of potency or the appearance of unexpected byproducts in my reaction.

  • Question: Why is my reaction with this compound not proceeding as expected or showing extra spots on TLC/peaks in LC-MS? Answer: A loss of reactivity or the formation of byproducts can be a direct result of the degradation of your this compound starting material. The primary degradation pathway is deiodination, where the iodine atom is lost from the aromatic ring. This results in the formation of 4-isopropyl-1-methoxybenzene, which will not participate in reactions that rely on the presence of the iodine substituent (e.g., cross-coupling reactions).

  • Question: How can I confirm if my this compound has degraded? Answer: You can use analytical techniques to assess the purity of your compound.

    • NMR Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of the deiodinated byproduct. The aromatic region of the spectrum for the degraded sample will show signals corresponding to 4-isopropyl-1-methoxybenzene.

    • LC-MS: Liquid chromatography-mass spectrometry can separate the parent compound from its degradation products and confirm their identities by their mass-to-charge ratio.

    • TLC: Thin-layer chromatography can often show a new, less polar spot corresponding to the deiodinated product.

Frequently Asked Questions (FAQs)

  • Question: What are the ideal storage conditions for this compound in its solid form? Answer: As a solid, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[2]

  • Question: What solvents are recommended for dissolving this compound to maximize its stability? Answer: While specific stability data in various solvents is not readily available, using dry, deoxygenated solvents is a good practice to minimize degradation. Common organic solvents such as tetrahydrofuran (B95107) (THF), dioxane, or dimethylformamide (DMF) are often used for reactions involving aryl iodides. It is advisable to prepare solutions fresh before use whenever possible.

  • Question: Are there any chemical stabilizers I can add to my solution? Answer: The addition of stabilizers is not a common practice for this type of compound in a research setting, as it may interfere with subsequent reactions. The most effective approach is to control the environmental conditions (light, heat, oxygen). In some industrial applications involving iodine compounds, radical scavengers are used, but their compatibility with your specific experimental setup would need to be carefully evaluated.

  • Question: How does pH affect the stability of this compound in solution? Answer: The stability of iodine compounds can be influenced by pH.[4] While specific data for this compound is not available, both highly acidic and highly basic conditions could potentially promote degradation. It is recommended to maintain a neutral pH unless the reaction conditions require otherwise.

Data on Compound Stability

Currently, there is a lack of specific quantitative data in the public domain detailing the degradation rates of this compound under various conditions. Researchers are encouraged to perform their own stability studies if the compound's integrity is critical for their experiments. A sample table for recording such data is provided below.

SolventTemperature (°C)Light ExposureAtmospherePurity after 1 week (%)Purity after 4 weeks (%)Degradation Product(s)
THF25AmbientAirData not availableData not available4-isopropyl-1-methoxybenzene
THF4DarkAirData not availableData not available4-isopropyl-1-methoxybenzene
THF4DarkNitrogenData not availableData not available4-isopropyl-1-methoxybenzene
DMF25AmbientAirData not availableData not available4-isopropyl-1-methoxybenzene

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution via HPLC

This protocol outlines a method to determine the stability of this compound in a chosen solvent under different storage conditions.

Materials:

  • This compound

  • High-purity solvent of choice (e.g., HPLC-grade THF or acetonitrile)

  • Amber HPLC vials with caps

  • Clear HPLC vials with caps

  • HPLC system with a UV detector

  • Inert gas (argon or nitrogen)

  • Refrigerator and/or freezer

  • Benchtop light source

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Aliquot the stock solution into different sets of HPLC vials to test various conditions:

    • Set A (Control): Amber vial, stored at -20°C, headspace purged with nitrogen.

    • Set B (Light Exposure): Clear vial, stored at room temperature under ambient light.

    • Set C (Temperature Effect): Amber vial, stored at room temperature.

    • Set D (Atmosphere Effect): Amber vial, stored at room temperature with a normal air headspace.

  • Time Zero Analysis (T₀): Immediately after preparation, inject an aliquot from the stock solution into the HPLC to obtain the initial purity profile.

  • Time Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 4 weeks), inject an aliquot from each sample set into the HPLC.

  • Data Analysis:

    • Monitor the peak area of the this compound peak over time for each condition.

    • Look for the appearance of new peaks, particularly one that would correspond to the deiodinated product, 4-isopropyl-1-methoxybenzene.

    • Calculate the percentage of remaining this compound at each time point relative to T₀.

Visualizations

Troubleshooting_Workflow start Observation: Solution Discoloration or Unexpected Reaction Outcome check_purity Assess Purity of Starting Material (TLC, LC-MS, NMR) start->check_purity degradation_suspected Is Degradation Evident? check_purity->degradation_suspected no_degradation Investigate Other Experimental Parameters (Reagents, Conditions) degradation_suspected->no_degradation No implement_storage Implement Proper Storage and Handling Procedures degradation_suspected->implement_storage Yes protect_light Store in Amber Vials/ Protect from Light implement_storage->protect_light control_temp Store at Low Temperature (Refrigerate/Freeze) implement_storage->control_temp inert_atm Use Inert Atmosphere (Nitrogen/Argon) implement_storage->inert_atm retest Re-run Experiment with Purified/New Material protect_light->retest control_temp->retest inert_atm->retest

Caption: Troubleshooting workflow for stability issues.

Stability_Study_Workflow prep_stock Prepare Stock Solution of This compound aliquot Aliquot into Vials for Different Conditions (Light, Temp, Atmosphere) prep_stock->aliquot t0_analysis Analyze at Time Zero (T₀) via HPLC aliquot->t0_analysis storage Store Samples under Designated Conditions aliquot->storage data_analysis Calculate Purity and Identify Degradation Products t0_analysis->data_analysis timepoint_analysis Analyze Samples at Regular Time Intervals storage->timepoint_analysis timepoint_analysis->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving 2-Iodo-4-isopropyl-1-methoxybenzene. As a sterically hindered and electron-rich aryl iodide, this substrate can present unique challenges in maintaining catalyst activity throughout the reaction.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments.

Q1: My reaction has stalled, and the mixture has turned black. What happened?

A1: The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[1] This is a common deactivation pathway in many cross-coupling reactions.

  • Potential Causes:

    • Ligand Dissociation/Decomposition: The phosphine (B1218219) ligands that stabilize the active Pd(0) species may have dissociated or degraded (e.g., through oxidation), leading to the aggregation of unprotected palladium atoms.[1]

    • High Temperature: Elevated temperatures can accelerate both the desired reaction and catalyst decomposition pathways.[2]

    • Sub-optimal Ligand Choice: The ligand used may not be sufficiently bulky or electron-rich to stabilize the catalytic species, especially with a sterically demanding substrate like this compound.

  • Recommended Solutions:

    • Switch to More Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands. These are designed to stabilize the active catalyst and prevent aggregation.[1][2]

    • Optimize Temperature: Operate the reaction at the lowest temperature that still affords a reasonable reaction rate.[1]

    • Use a Pre-formed Catalyst: Consider using a stable, commercially available pre-catalyst (e.g., an XPhos Pd G3 type) which can be more resistant to decomposition.[1]

    • Modify Reagent Ratios (Suzuki Coupling): In Miyaura borylation/Suzuki coupling reactions, using the boron compound as the limiting reagent instead of the aryl halide can sometimes prevent palladium precipitation.[3]

Q2: My reaction is sluggish or gives a low yield, but I don't see any palladium black. What are other potential causes of deactivation?

A2: Catalyst deactivation can occur through several mechanisms that do not result in visible precipitation.

  • Potential Causes:

    • Iodide Poisoning: As the reaction proceeds, iodide ions (I⁻) are released into the solution. An accumulation of iodide can coordinate to the palladium center, poisoning the catalyst and inhibiting its activity.[4] This is a known issue for reactions involving aryl iodides.[5]

    • Ligand Arylation: If using a pre-catalyst like Pd₂(dba)₃, the dibenzylideneacetone (B150790) (dba) ligand itself can undergo arylation by the aryl iodide, forming new palladium species with altered and often lower catalytic activity.[6]

    • Reagent Impurities: Impurities in your starting materials (this compound, coupling partner) or solvents (e.g., trace water, oxygen) can act as catalyst poisons.[1][2] Oxygen, for instance, can oxidize the active Pd(0) to inactive Pd(II).[1]

  • Recommended Solutions:

    • Add a Silver Salt: To counteract iodide poisoning, a stoichiometric amount of a silver salt (e.g., silver carbonate, Ag₂CO₃; or silver phosphate, Ag₃PO₄) can be added. The silver ions will precipitate the excess iodide as silver iodide (AgI), removing it from the reaction medium.[4]

    • Use a dba-Free Palladium Source: If ligand arylation is suspected, switch to a palladium source that does not contain dba, such as Pd(OAc)₂ or a pre-formed catalyst with a different ancillary ligand.[6]

    • Ensure Reagent and Solvent Purity: Purify starting materials via recrystallization, distillation, or column chromatography.[2] Use freshly distilled, anhydrous, and rigorously degassed solvents. Ensure your reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the main types of catalyst deactivation I should be aware of?

A1: Catalyst deactivation is broadly categorized into three types: chemical, thermal, and mechanical.[7]

  • Chemical Deactivation: This includes poisoning, where impurities or reaction products (like iodide ions) bind to the active sites of the catalyst.[4][7][8]

  • Thermal Deactivation: This involves changes to the catalyst structure due to high temperatures, such as sintering, where small catalyst particles agglomerate into larger, less active ones.[7][8]

  • Mechanical Deactivation: This refers to the physical loss of catalyst material, for instance, through attrition (breaking down into fine particles) or fouling, where deposits physically block the active sites.[7][8] For homogeneous catalysis, the most relevant mechanisms are typically chemical and thermal.

Q2: How can I prevent catalyst deactivation from the start?

A2: Proactive measures are key to maintaining catalyst longevity.

  • High-Purity Reagents: Always use high-purity starting materials, reagents, and solvents.[2]

  • Inert Atmosphere: Rigorously exclude oxygen and moisture by using Schlenk techniques or working in a glovebox. Degas all solvents thoroughly.[1]

  • Optimal Catalyst System: Choose a palladium pre-catalyst and ligand known for high stability. Bulky, electron-rich ligands are generally preferred for challenging substrates.[1]

  • Careful Condition Optimization: Avoid unnecessarily high temperatures and catalyst loadings. Screen for the mildest conditions that provide efficient conversion.[1][2]

Q3: Can a deactivated catalyst be regenerated?

A3: While prevention is more effective, regeneration is sometimes possible, particularly for supported palladium catalysts used in industrial settings. A documented procedure involves thoroughly washing the catalyst with water to remove absorbed poisons, followed by treatment with a dilute aqueous solution of a chelating agent.[9] For homogeneous catalysts in a research setting, it is generally more practical to troubleshoot the reaction conditions or switch to a more robust catalytic system rather than attempting to recover the deactivated catalyst from the reaction mixture.

Data and Protocols

Quantitative Data Summary

The following tables provide illustrative data for common cross-coupling reactions involving aryl iodides.

Table 1: Comparison of Conditions for Mitigating Deactivation in Aryl Iodide Coupling.

Parameter Condition A (Standard) Condition B (Optimized for Stability) Rationale for Improvement
Palladium Source Pd₂(dba)₃ XPhos Pd G3 G3 pre-catalyst is more air- and moisture-stable and less prone to decomposition.[1]
Ligand PPh₃ XPhos Bulky, electron-rich ligand stabilizes Pd(0) intermediate, preventing aggregation.[1]
Base K₂CO₃ K₃PO₄ Choice of base can significantly impact catalyst stability and reaction outcome.[2]
Additive None Ag₂CO₃ (1.1 equiv) Scavenges iodide byproduct, preventing catalyst poisoning.[4]
Solvent Toluene Toluene (degassed for >30 min) Rigorous removal of O₂ prevents oxidation of the Pd(0) catalyst and phosphine ligand.[1][2]

| Temperature | 110 °C | 80 °C | Lower temperature reduces the rate of thermal decomposition pathways.[1] |

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling with this compound

This protocol provides a starting point for optimization.

  • Preparation: In a glovebox or under a flow of Argon, add this compound (1.0 equiv.), the desired boronic acid or ester partner (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not part of a pre-catalyst, e.g., XPhos, 1.1-2.2 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the required volume of anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[2]

Protocol 2: Troubleshooting via High-Throughput Screening of Ligands and Bases

This protocol is for efficiently testing multiple conditions to overcome deactivation.

  • Stock Solution Preparation: Prepare a stock solution containing the limiting reagent (e.g., this compound) and the coupling partner in the primary solvent to be tested.

  • Aliquotting: In a glovebox, dispense an equal volume of the stock solution into an array of oven-dried reaction vials, each with a stir bar.

  • Variable Addition: To each vial, add a different combination of palladium source, ligand, and base from pre-prepared stock solutions.

  • Reaction and Analysis: Seal the vials, place them in a heating block, and run the reactions for a set time (e.g., 12-24 hours). After cooling, the reaction outcomes can be quickly analyzed by LC-MS to identify the most promising conditions.

Visual Guides

Diagrams of Workflows and Mechanisms

G Diagram 1: Troubleshooting Workflow for Low Reaction Yield start Low / No Yield Observed q1 Is the reaction mixture black? start->q1 sol1 Cause: Pd Black Precipitation Solution: 1. Use bulky, electron-rich ligand (e.g., XPhos). 2. Lower reaction temperature. 3. Switch to a more stable pre-catalyst. q1->sol1 Yes q2 Are starting materials consumed? q1->q2 No sol2 Cause: Iodide Poisoning or Side Reactions Solution: 1. Add a silver salt (e.g., Ag₂CO₃) to scavenge iodide. 2. Check for and purify away impurities in starting materials. q2->sol2 Yes q3 Have solvents been rigorously degassed? q2->q3 No sol3 Cause: O₂-mediated Deactivation Solution: Re-run reaction with freshly degassed solvents (e.g., sparge with Argon for 30 min) and maintain a strict inert atmosphere. q3->sol3 No end Re-evaluate reaction scope and substrate reactivity. q3->end Yes

Caption: A decision tree to diagnose the root cause of low yield.

G Diagram 2: Key Deactivation Pathways in a Pd Cross-Coupling Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition (Ar-I) pd0->oa + Ar-I pd_black [Pd]n (Palladium Black) Inactive pd0->pd_black - 2L (Ligand Loss/ Decomposition) pd2 L₂Pd(II)(Ar)(I) oa->pd2 trans Transmetalation (R-M) pd2->trans + R-M iodide_poison [L₂Pd(I)]⁻ (Poisoned Species) Inactive pd2->iodide_poison + Excess I⁻ (Iodide Inhibition) pd2_r L₂Pd(II)(Ar)(R) trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regeneration product Ar-R (Product) re->product

Caption: The main catalytic cycle and points of catalyst deactivation.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-4-isopropyl-1-methoxybenzene. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments, with a focus on the critical role of solvents in influencing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the electronic nature of this compound affect its reactivity in cross-coupling reactions?

A1: this compound is considered an electron-rich aryl iodide. The methoxy (B1213986) (-OCH₃) group is a strong electron-donating group, which increases the electron density of the aromatic ring. This can make the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step, slower compared to electron-deficient aryl halides.[1][2] Consequently, more forcing reaction conditions or more active catalysts may be required.

Q2: What is the impact of the isopropyl group on the reactivity of this substrate?

A2: The isopropyl group at the 4-position introduces some steric hindrance, although it is not directly adjacent to the iodine atom. This steric bulk can influence the approach of the catalyst and other reagents. In conjunction with the ortho-methoxy group, it contributes to the overall steric environment of the molecule, which might necessitate the use of bulky phosphine (B1218219) ligands to promote efficient catalysis.

Q3: Which cross-coupling reactions are commonly performed with this compound?

A3: Due to the high reactivity of the carbon-iodine bond, this substrate is suitable for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. The choice of reaction depends on the desired carbon-carbon bond to be formed (C-C, C-C(sp), C=C, respectively).

Q4: How does solvent choice generally affect palladium-catalyzed cross-coupling reactions?

A4: Solvents play a crucial role by influencing catalyst stability and activity, solubility of reagents, and the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[3][4] Polar aprotic solvents like DMF, THF, and dioxane are commonly used as they can dissolve a wide range of organic and inorganic reagents and stabilize polar intermediates and transition states.[3][5] The choice between polar and non-polar solvents can even alter the selectivity of a reaction.[6][7]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion with an electron-rich aryl iodide like this compound often points to issues with the oxidative addition step or catalyst deactivation. Here’s a systematic approach to troubleshooting:

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Solution: The electron-donating methoxy group can slow down oxidative addition.[1] Use a more electron-rich and bulky ligand to accelerate this step. Consider switching from standard PPh₃ to Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). Ensure your palladium precatalyst is fresh and has been stored under an inert atmosphere.

  • Inadequate Base:

    • Solution: The base is critical for the transmetalation step. If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which are often more effective for sterically hindered and electron-rich substrates. Ensure the base is finely powdered and dry.

  • Inappropriate Solvent:

    • Solution: Solvent choice is critical. While a single solvent might work, a mixture can be more effective. For Suzuki reactions, mixtures of an organic solvent with water (e.g., Dioxane/H₂O, Toluene (B28343)/H₂O, THF/H₂O) are common.[8][9] The water is essential for activating the base and facilitating the transmetalation. If solubility is an issue, consider DMF or DME.

  • Oxygen Contamination:

    • Solution: Oxygen can lead to the formation of palladium black (inactive palladium) and promote homocoupling of the boronic acid.[2] Ensure your solvent and reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

Issue 2: Poor Yields in Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is giving a low yield of the desired product. What should I optimize?

Answer: Low yields in Sonogashira couplings can be due to several factors, including catalyst inhibition, homocoupling of the alkyne (Glaser coupling), and slow reaction rates.

Possible Causes & Solutions:

  • Solvent Effects:

    • Solution: The choice of solvent can significantly impact the reaction rate and selectivity.[8] While polar aprotic solvents like DMF are often used, they can sometimes slow down the reaction by competing for coordination to the palladium center.[8] Non-polar solvents like toluene or ethereal solvents like THF can be superior in certain cases. Amine bases such as triethylamine (B128534) or diisopropylamine (B44863) can often serve as both the base and part of the solvent system.

  • Copper Co-catalyst Issues:

    • Solution: The copper(I) co-catalyst is crucial for the traditional Sonogashira reaction. Ensure your CuI source is fresh and not oxidized (it should be off-white, not green or brown). Alternatively, consider a copper-free Sonogashira protocol, which can be advantageous for complex substrates where copper might cause side reactions. These often require a stronger organic base.

  • Alkyne Homocoupling:

    • Solution: Homocoupling of the terminal alkyne is a common side reaction, especially in the presence of oxygen. Rigorous degassing of the reaction mixture is essential. Running the reaction under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques) can minimize this side product.

  • Ligand Choice:

    • Solution: The phosphine ligand stabilizes the palladium catalyst. If you are using a standard catalyst like PdCl₂(PPh₃)₂, ensure it is of good quality. For challenging substrates, consider other phosphine ligands or NHC-based palladium catalysts.

Issue 3: Inconsistent Results in Lithiation/Metal-Halogen Exchange

Question: I am trying to perform a lithium-halogen exchange on this compound followed by quenching with an electrophile, but my yields are inconsistent. What factors are most critical?

Answer: Lithiation reactions are highly sensitive to solvent, temperature, and reagent quality.

Possible Causes & Solutions:

  • Solvent Choice and Purity:

    • Solution: The solvent is critical for stabilizing the organolithium intermediate. Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are standard choices.[10] THF is more coordinating and can accelerate the exchange but may also be more reactive at higher temperatures. Ensure your solvent is rigorously dried and freshly distilled. Trace amounts of water will quench the organolithium reagent.

  • Temperature Control:

    • Solution: These reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium species.[10] Ensure your cooling bath is stable and that the internal reaction temperature is maintained throughout the addition of the organolithium reagent and the electrophile.

  • Organolithium Reagent Quality:

    • Solution: The concentration of commercial alkyllithium reagents can decrease over time. It is crucial to titrate your organolithium solution (e.g., using the Gilman double titration method) before use to know its exact molarity.

  • Directed Ortho-Metalation (DoM):

    • Solution: The methoxy group is a directed metalating group (DMG). While lithium-halogen exchange is generally much faster than deprotonation, using a strong, sterically hindered base like LDA at low temperatures could potentially lead to competitive deprotonation at the position ortho to the methoxy group. Using n-BuLi or t-BuLi at -78 °C should favor the desired lithium-halogen exchange.

Data Presentation: Solvent Effects on Cross-Coupling Reactions

The following tables summarize the expected effects of different solvents on the yield of common cross-coupling reactions with substrates analogous to this compound. This data is compiled from various sources and represents typical trends. Actual yields will depend on the specific reaction partners, catalyst, base, and temperature.

Table 1: Representative Solvent Effects on Suzuki-Miyaura Coupling of Electron-Rich Aryl Iodides

Solvent SystemTypical BaseTemperature (°C)Expected YieldNotes
Toluene / H₂O (4:1)K₃PO₄100HighGood for many substrates, but solubility can be an issue.
1,4-Dioxane / H₂O (4:1)K₂CO₃ / Cs₂CO₃90-110Very HighA very common and effective solvent system.[8]
DMF / H₂O (5:1)Na₂CO₃100Moderate to HighGood solvating power, but can sometimes lead to side reactions at high temperatures.[3]
THF / H₂O (4:1)K₃PO₄80HighLower boiling point may require longer reaction times or sealed vessel.
2-MeTHF / H₂O (4:1)Cs₂CO₃100HighA greener alternative to THF and Dioxane.

Table 2: Representative Solvent Effects on Sonogashira Coupling of Aryl Iodides

SolventTypical BaseCo-catalystTemperature (°C)Expected YieldNotes
TolueneEt₃N / DIPACuI60-80HighOften gives cleaner reactions and easier workup.[8]
THFEt₃NCuI50-65HighGood general-purpose solvent.
DMFEt₃NCuI25-80Moderate to HighHigh polarity can be beneficial but may also inhibit the catalyst.[8]
Et₃N (as solvent)-CuI50-100HighCommon for substrates soluble in triethylamine.
Amine/Water mixtures-BuNH₂None (Cu-free)25Very HighA greener, copper-free alternative for aryl iodides.

Table 3: Representative Solvent Effects on Heck Reaction of Aryl Iodides

SolventTypical BaseTemperature (°C)Expected YieldNotes
DMFEt₃N100-120HighA standard and effective solvent for the Heck reaction.[3]
NMPEt₃N / K₂CO₃120-140Very HighHigher boiling point allows for higher reaction temperatures.
Acetonitrile (CH₃CN)Et₃N80Moderate to HighLower boiling point, may require sealed tube.
TolueneK₂CO₃110ModerateLess polar, may result in slower reaction rates.
CyreneK₂CO₃120HighA bio-based, greener alternative to DMF and NMP.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Degassed solvent (e.g., Toluene and Triethylamine, 3:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed solvent mixture.

  • Add this compound and the terminal alkyne via syringe.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, filter through a pad of celite, and rinse with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants & Base (Aryl Iodide, Boronic Acid, K₃PO₄) atmosphere 2. Inert Atmosphere (Evacuate/Backfill with Argon) reagents->atmosphere solvent 3. Add Degassed Solvent (Dioxane/H₂O) atmosphere->solvent catalyst 4. Add Pd Catalyst solvent->catalyst heat 5. Heat & Stir (e.g., 100 °C) catalyst->heat monitor 6. Monitor Progress (TLC / GC-MS) heat->monitor cool 7. Cool & Quench monitor->cool extract 8. Extract with Organic Solvent cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify (Column Chromatography) dry->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Solvent_Effect_Logic cluster_solvent_type Solvent Type cluster_effects Primary Effects on Catalytic Cycle cluster_outcome Reaction Outcome polar_aprotic Polar Aprotic (e.g., DMF, THF, Dioxane) solubility Reagent & Catalyst Solubility polar_aprotic->solubility High stabilization Stabilization of Polar Intermediates/Transition States polar_aprotic->stabilization Strong nonpolar Non-Polar (e.g., Toluene, Hexane) nonpolar->solubility Variable polar_protic Polar Protic (e.g., H₂O, EtOH in co-solvent) base_activation Base Activation (for aqueous bases) polar_protic->base_activation Essential rate Reaction Rate solubility->rate stabilization->rate selectivity Selectivity stabilization->selectivity base_activation->rate yield Product Yield rate->yield

References

Technical Support Center: Managing Steric Hindrance in Reactions with 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the significant steric hindrance in chemical reactions involving 2-Iodo-4-isopropyl-1-methoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant issue with this compound?

A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed or prevented due to the spatial bulk of substituents near the reactive site.[1][2] In this compound, the large iodine atom is positioned on the aromatic ring adjacent to a methoxy (B1213986) group (-OCH₃). This ortho methoxy group physically obstructs the approach of catalysts and reagents to the carbon-iodine bond, which is the primary reactive site for many important transformations like cross-coupling reactions.[1][3] This steric congestion increases the activation energy of the reaction, often leading to low or no product yield under standard conditions.[3]

Q2: What are the primary strategies to overcome this steric hindrance in cross-coupling reactions?

A2: Overcoming the steric hindrance of this compound requires a multi-faceted approach focused on optimizing the catalytic system and reaction conditions. The key strategies include:

  • Catalyst and Ligand Selection: This is the most critical factor.[3] Employing highly active palladium precatalysts with bulky, electron-rich monophosphine ligands is often the most effective strategy.[4][5][6]

  • Reaction Conditions: Careful optimization of the base, solvent, and temperature is essential.[4] Higher temperatures are frequently needed to provide the necessary energy to overcome the steric barrier.[3]

  • Choice of Base: Using strong, non-nucleophilic bases is crucial to facilitate the catalytic cycle without competing side reactions.[3]

Q3: Which specific types of ligands are most effective for this substrate?

A3: For sterically hindered aryl halides like this compound, bulky, electron-rich monophosphine ligands are generally superior.[3][4][6] These ligands possess two key features: their large size promotes the crucial reductive elimination step in the catalytic cycle, while their electron-rich nature facilitates the initial oxidative addition of the aryl iodide to the metal center.[4][7] Highly successful examples belong to the dialkylbiaryl phosphine (B1218219) class (e.g., SPhos, XPhos, BrettPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃).[4] While bidentate ligands like DPPF and BINAP have their uses, bulky monodentate ligands often give better results for severely hindered substrates.[4][6]

Q4: Are catalysts other than palladium viable for coupling reactions with this substrate?

A4: Yes, while palladium is the most common and extensively studied catalyst for these transformations, nickel-based catalyst systems can be a viable alternative.[8] In some cases, nickel catalysts can offer different reactivity profiles and may be more cost-effective. Additionally, for specific reactions like C-S bond formation, manganese-catalyzed systems have been shown to be effective for coupling sterically demanding aryl iodides.[9] For C-O couplings, copper-catalyzed systems using ligands like picolinic acid have proven effective for hindered substrates.[10]

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to provide clear and actionable solutions for your experiments.

Problem: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is failing or providing very low yields.

Answer: Low conversion is the most common problem and is almost always linked to the steric hindrance around the C-I bond. The choice of catalyst, ligand, and reaction conditions are the most critical factors to re-evaluate.[3][4] Follow this troubleshooting workflow to diagnose and solve the issue.

G cluster_0 start Start: Low/No Yield ligand Step 1: Evaluate Ligand - Is it a bulky, electron-rich  monophosphine? (e.g., XPhos, SPhos) - Is the Ligand:Pd ratio optimal (1.5:1 to 2.5:1)? start->ligand catalyst Step 2: Check Catalyst/Precatalyst - Using a stable Pd(II) precatalyst? - Is catalyst loading sufficient (1-5 mol%)? ligand->catalyst Ligand OK? base Step 3: Evaluate Base - Using a strong, non-nucleophilic base?  (e.g., K3PO4, Cs2CO3, NaOtBu) - Is the base anhydrous and high-purity? catalyst->base Catalyst OK? conditions Step 4: Adjust Reaction Conditions - Increase temperature (e.g., in 10°C increments, 80-120°C). - Increase reaction time (12-24h). - Ensure rigorous inert atmosphere (N2/Ar). base->conditions Base OK? success Success: High Yield conditions->success Conditions OK?

Caption: Troubleshooting workflow for sterically hindered cross-coupling.

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for various cross-coupling reactions. Optimization will likely be required for your specific substrate combination.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Pd Precatalyst G3/G4 Buchwald Precatalysts, Pd₂(dba)₃, Pd(OAc)₂Precatalysts offer consistency and high activity.[4]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands are essential to overcome steric barriers.[3][4]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are effective.[3][4]
Solvent Toluene, Dioxane, 2-MeTHFAnhydrous, degassed solvents are required.[4]
Temperature 80 - 110 °CHigher temperatures provide the necessary activation energy.[4]
Catalyst Load 1 - 3 mol%Sufficient loading is needed for difficult couplings.

Table 2: Recommended Conditions for Sonogashira Coupling

ComponentRecommendationRationale
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard, reliable palladium sources.
Cu(I) Co-catalyst CuI (0.5 - 5 mol%)The classic co-catalyst, though copper-free methods exist.[11]
Ligand PPh₃, P(t-Bu)₃, cataCXium® ABulky phosphines increase reaction rates.[7]
Base Et₃N, i-Pr₂NH, DBUAn amine base is typically required.
Solvent THF, Toluene, DMFSolvent choice can be critical.
Temperature 25 - 100 °CCan often proceed at lower temperatures than other couplings.[11]

Table 3: Recommended Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Pd Precatalyst G3/G4 Buchwald Precatalysts, Pd₂(dba)₃, Pd(OAc)₂Highly active and reliable for C-N coupling.[6]
Ligand BrettPhos, XPhos, Josiphos-type ligandsLigands specifically developed for amination of hindered substrates.[6]
Base NaOtBu, LHMDS, K₃PO₄A strong, non-nucleophilic base is critical.[3][6]
Solvent Toluene, DioxaneCommon solvents for this transformation.[4]
Temperature 80 - 110 °CHeating is generally required.[4]
Catalyst Load 1 - 3 mol%Ensures efficient catalyst turnover.

Key Experimental Protocols

Note: These are general protocols and may require optimization. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using properly dried glassware and anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [4]

  • Preparation: In a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the phosphine ligand (if not using a precatalyst, 1-3 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5-10 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling [7]

  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the terminal alkyne (1.2-1.5 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., cataCXium® A, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100-120 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination [4][6]

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%) and the strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol) to a vial or Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Reaction: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite.

  • Purification: The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Mandatory Visualizations

G cluster_0 Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII Ar-Pd(II)-I Complex OxAdd->PdII Slowed by steric hindrance Transmetal Transmetalation (Suzuki) PdII->Transmetal + R-B(OR)2 PdII_R Ar-Pd(II)-R Complex Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Facilitated by bulky ligands Product Ar-R Product RedElim->Product note1 Steric hindrance from ortho-methoxy group slows this key initiation step. note2 Bulky ligands are crucial to overcome steric repulsion and facilitate product formation.

Caption: Pd-catalyzed cycle showing steps affected by steric hindrance.

G start Select Ligand for Hindered Substrate reaction_type What is the reaction type? start->reaction_type suzuki Suzuki (C-C) reaction_type->suzuki C-C buchwald Buchwald (C-N) reaction_type->buchwald C-N sonogashira Sonogashira (C-C≡) reaction_type->sonogashira C-C≡ suzuki_ligand Use Bulky Biaryl Monophosphines (XPhos, SPhos, RuPhos) suzuki->suzuki_ligand buchwald_ligand Use Specialized Biaryl Monophosphines (BrettPhos, AdBrettPhos) buchwald->buchwald_ligand sonogashira_ligand Use Bulky Trialkylphosphines or Standard Triphenylphosphine (P(t-Bu)3, PPh3) sonogashira->sonogashira_ligand

Caption: Decision tree for initial ligand selection based on reaction type.

References

alternative reagents for the iodination of 4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on alternative reagents for the iodination of 4-isopropyl-1-methoxybenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Alternative Reagents: A Comparative Overview

Reagent SystemSubstrate (Analog)Reaction TimeTemperature (°C)Yield (%)Key Observations
N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) (catalytic) Methoxy (B1213986)/methyl-substituted benzenesMinutes to hoursRoom TemperatureExcellentMild conditions and high regioselectivity are reported.[1][2]
1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Sulfuric acid Anisole10 minutes2097Highly reactive and selective, with easy byproduct removal.[2]
Iodine Monochloride (ICl) Anisole1 - 2 hours0 to Room Temp~95A highly reactive liquid or low-melting solid that can be corrosive.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the iodination of 4-isopropyl-1-methoxybenzene in a question-and-answer format.

Issue 1: Low or No Conversion to the Iodinated Product

  • Question: I am not observing any significant formation of the desired iodo-4-isopropyl-1-methoxybenzene. What are the possible causes and solutions?

  • Answer:

    • Insufficient Reagent Activity: For NIS, the catalytic acid (e.g., TFA) may not be sufficient to activate the reagent for your specific substrate. Consider using a stronger acid like sulfuric acid or triflic acid, but be mindful of potential side reactions with highly activated substrates.[4] For ICl, ensure the reagent is fresh and has been properly stored to prevent decomposition.

    • Reaction Temperature: Some iodination reactions, although often run at room temperature, may require gentle heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) while gradually increasing the temperature.

    • Moisture Contamination: All three reagent systems can be sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction setup.

Issue 2: Formation of Multiple Products (Polysubstitution)

  • Question: My reaction is producing di- or even tri-iodinated products in significant amounts. How can I improve the selectivity for mono-iodination?

  • Answer:

    • Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Use no more than 1.0-1.1 equivalents of the reagent relative to your starting material.

    • Reaction Time and Temperature: Over-iodination can occur with prolonged reaction times or elevated temperatures. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Running the reaction at a lower temperature can also help improve selectivity.

    • Reagent Addition: Adding the iodinating agent portion-wise or as a solution via a syringe pump can help maintain a low concentration of the electrophile in the reaction mixture, thus favoring mono-substitution.

Issue 3: Poor Regioselectivity

  • Question: I am obtaining a mixture of ortho- and para-iodinated products. How can I increase the regioselectivity of the reaction?

  • Answer:

    • Directing Group Influence: The methoxy group is a strong ortho, para-director, while the isopropyl group is a weaker ortho, para-director. The major product is expected to be iodination at the position ortho to the methoxy group and meta to the isopropyl group due to steric hindrance at the other ortho position.

    • Solvent Effects: The choice of solvent can influence regioselectivity. For some substrates, polar solvents like DMSO have been shown to favor para-substitution, while less polar solvents may alter the ortho/para ratio.[5]

    • Protecting Group Strategy: While more complex, temporarily installing a bulky protecting group on the methoxy group (if feasible) could sterically hinder the ortho positions and favor para-iodination.

Issue 4: Difficult Product Purification

  • Question: I am having trouble separating my desired mono-iodinated product from the starting material and/or di-iodinated byproducts. What purification strategies can I use?

  • Answer:

    • Column Chromatography: Flash column chromatography on silica (B1680970) gel is typically the most effective method for separating products with different polarities. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can provide good separation.[6]

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. Experiment with different solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution or are insoluble.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using NIS with a catalytic acid over other methods?

A1: The primary advantages of the NIS/acid system are its mild reaction conditions, high selectivity for mono-iodination, and the ease of handling of NIS as a solid reagent.[3] The reactivity can be tuned by the choice and amount of the acid catalyst.[4]

Q2: When would I choose DIH or ICl over NIS?

A2:

  • DIH: 1,3-Diiodo-5,5-dimethylhydantoin is a good alternative to NIS and is also a solid that is easy to handle. It can be more reactive than NIS in some cases and the byproduct, 5,5-dimethylhydantoin, is readily removed by aqueous extraction.[2]

  • ICl: Iodine monochloride is a highly reactive iodinating agent, which can be advantageous for less reactive substrates. However, it is a corrosive liquid that requires careful handling.[3] It can also sometimes act as a chlorinating agent, leading to unwanted byproducts.[7]

Q3: What are the key safety precautions for handling these reagents?

A3:

  • N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and eye irritation. It is a moisture and light-sensitive solid. Always handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][10]

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): Causes severe skin burns and eye damage and may intensify fire as it is an oxidizer. It is also heat-sensitive. Handle with extreme care in a fume hood, wearing a full set of PPE, including chemical-resistant gloves and a face shield.[11][12][13]

  • Iodine Monochloride (ICl): A corrosive and toxic substance that reacts with water to produce toxic fumes. It can cause severe burns. It must be handled in a chemical fume hood with extensive PPE, including a respirator, chemical-resistant gloves, and protective clothing.[8][9][14]

Q4: How do the costs and waste profiles of these reagents compare?

A4:

  • Cost: Generally, systems like iodine with an oxidizing agent (e.g., H₂O₂) are the most cost-effective. NIS is more expensive, and DIH can be even more so. ICl is also a relatively inexpensive reagent.[3][15]

  • Waste: The NIS reaction produces succinimide, which is relatively benign. The DIH reaction produces 5,5-dimethylhydantoin, which is water-soluble and easily removed. ICl reactions need to be quenched, and the resulting waste must be handled appropriately.[2][3]

Visualizations

Experimental Workflow for Iodination

experimental_workflow cluster_prep Reaction Setup cluster_reaction Iodination cluster_workup Workup cluster_purification Purification A Dissolve 4-isopropyl-1-methoxybenzene in an anhydrous solvent B Cool the solution (if required by protocol) A->B C Add the iodinating reagent (NIS/TFA, DIH, or ICl) portion-wise or dropwise B->C D Stir the reaction mixture at the specified temperature C->D E Monitor reaction progress by TLC D->E F Quench the reaction (e.g., with aq. Na2S2O3) E->F Upon completion G Perform aqueous workup (extraction with organic solvent) F->G H Dry the organic layer and concentrate in vacuo G->H I Purify the crude product (Column Chromatography or Recrystallization) H->I

Caption: A generalized experimental workflow for the iodination of 4-isopropyl-1-methoxybenzene.

Signaling Pathway of Electrophilic Aromatic Iodination

electrophilic_iodination Reagent Iodinating Reagent (e.g., NIS, DIH, ICl) Electrophile Electrophilic Iodine Species (I+) Reagent->Electrophile Activator Activator (e.g., Acid Catalyst) Activator->Electrophile activates SigmaComplex Sigma Complex (Arenium Ion Intermediate) Electrophile->SigmaComplex Arene 4-Isopropyl-1-methoxybenzene Arene->SigmaComplex attacks Product Iodo-4-isopropyl-1-methoxybenzene SigmaComplex->Product loses H+

Caption: The general mechanism of electrophilic aromatic iodination on 4-isopropyl-1-methoxybenzene.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Iodo-4-isopropyl-1-methoxybenzene and 2-Bromo-4-isopropyl-1-methoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate aryl halide precursor is a critical parameter in the strategic design of synthetic routes for pharmaceuticals and complex organic molecules. This guide provides an objective comparison of the reactivity of 2-iodo-4-isopropyl-1-methoxybenzene and 2-bromo-4-isopropyl-1-methoxybenzene, two important building blocks in organic synthesis. The comparison focuses on their performance in widely-used palladium-catalyzed cross-coupling reactions, supported by representative experimental data from analogous compounds and detailed experimental protocols.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond.[1] This directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a palladium(0) complex. Consequently, aryl iodides are generally more reactive than aryl bromides, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2]

Data Presentation: Quantitative Comparison of Reactivity

While direct head-to-head comparative studies for this compound and 2-bromo-4-isopropyl-1-methoxybenzene under identical conditions are not extensively available in the literature, the following tables summarize representative data from closely related substrates in key cross-coupling reactions. This data serves to illustrate the general reactivity trend of Ar-I > Ar-Br.

Table 1: Comparison in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Aryl iodides typically exhibit higher reactivity, enabling the reaction to proceed under milder conditions.

Aryl Halide (Analog)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
4-IodoanisolePhenylboronic acidPd/C (1.4 mol%)K₂CO₃DMFReflux (MW)92%[3]
4-BromoanisolePhenylboronic acidPd(L)₂K₂CO₃Toluene (B28343)/H₂O80°C / 12h~85% (representative)
2-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80°C / 16h95%[1]

Table 2: Comparison in Buchwald-Hartwig Amination Reactions

This reaction is a powerful method for the formation of C-N bonds. The higher reactivity of aryl iodides is also evident in this transformation.

Aryl Halide (Analog)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
1-Iodo-2-methylcyclopropaneAnilinePd₂(dba)₃ / YPhosLHMDSToluene100°CHigh (representative)[4]
Aryl BromideSecondary AminePd(OAc)₂ / RuPhosNaOtBuSolvent-Free100°C / 1h99%[5]
2-BromopyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100°C / 3h98%[1]

Table 3: Comparison in Sonogashira Coupling Reactions

The Sonogashira coupling is used to form C-C bonds between terminal alkynes and aryl halides. The C-I bond's greater reactivity allows for selective coupling.[6]

Aryl Halide (Analog)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Bromo-1-iodo-4-methylbenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT / 4hHigh (Selective at C-I)[6]
4-IodobenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60°C / 2h95%[2]
4-BromobenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60°C / 12h85%[2]

Experimental Protocols

The following are detailed, representative methodologies for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which can be adapted for 2-iodo- and 2-bromo-4-isopropyl-1-methoxybenzene.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with a boronic acid.[7][8]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), a base such as K₂CO₃ (2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-Dioxane and water (5 mL), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between an aryl halide and an amine.[4][9]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv.) and anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After the starting material is consumed, cool the mixture to room temperature. Dilute with diethyl ether, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Visualizing Reaction Pathways and Logic

Cross_Coupling_Catalytic_Cycle cluster_reactivity Reactivity: Ar-I > Ar-Br Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M PdII_R Ar-Pd(II)(R)Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Substrate_Selection_Logic Start Choice of Aryl Halide Iodide This compound Start->Iodide Bromide 2-Bromo-4-isopropyl-1-methoxybenzene Start->Bromide Iodide_Pros Pros: - Higher Reactivity - Milder Conditions - Lower Catalyst Loading Iodide->Iodide_Pros Iodide_Cons Cons: - Higher Cost - Lower Stability Iodide->Iodide_Cons Bromide_Pros Pros: - Lower Cost - Higher Stability - Wider Availability Bromide->Bromide_Pros Bromide_Cons Cons: - Lower Reactivity - Harsher Conditions - Higher Catalyst Loading Bromide->Bromide_Cons

References

A Comparative Analysis of 1H and 13C NMR Spectra: 2-Iodo-4-isopropyl-1-methoxybenzene and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 2-Iodo-4-isopropyl-1-methoxybenzene and its structural analogs, 4-isopropylanisole (B1583350) and 2-iodoanisole, is presented in this guide. This document provides researchers, scientists, and drug development professionals with a comprehensive comparison of their spectral data, supported by established experimental protocols. The guide aims to facilitate the structural elucidation and characterization of these and similar substituted aromatic compounds.

Due to the limited availability of direct experimental NMR data for this compound, this guide utilizes data from a closely related analog, 4-(tert-butyl)-2-iodo-1-methoxybenzene, for comparative purposes. The structural similarity between the isopropyl and tert-butyl groups provides a strong basis for spectral comparison.

Comparative NMR Data Analysis

The following tables summarize the 1H and 13C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicity, and coupling constants (J) in Hertz (Hz) for the analyzed compounds. The data was acquired in deuterated chloroform (B151607) (CDCl3).

Table 1: 1H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
4-(tert-butyl)-2-iodo-1-methoxybenzene *tert-butyl (-C(CH3)3)1.29singlet (s)-9H
methoxy (-OCH3)3.86singlet (s)-3H
Aromatic H (ortho to -OtBu)6.76doublet (d)8.61H
Aromatic H (meta to -OtBu)7.32doublet of doublets (dd)8.6, 2.41H
Aromatic H (ortho to -I)7.77doublet (d)2.41H
4-isopropylanisole isopropyl (-CH(CH3)2)1.24doublet (d)6.96H
isopropyl (-CH(CH3)2)2.87septet6.91H
methoxy (-OCH3)3.79singlet (s)-3H
Aromatic H (ortho to -OCH3)6.86doublet (d)8.72H
Aromatic H (meta to -OCH3)7.16doublet (d)8.72H
2-iodoanisole methoxy (-OCH3)3.89singlet (s)-3H
Aromatic H6.80-6.90multiplet (m)-2H
Aromatic H7.30-7.40multiplet (m)-1H
Aromatic H7.80-7.85multiplet (m)-1H

Note: Data for 4-(tert-butyl)-2-iodo-1-methoxybenzene is used as an analog for this compound.[1]

Table 2: 13C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
4-(tert-butyl)-2-iodo-1-methoxybenzene *tert-butyl (-C(CH3)3)31.6
tert-butyl (-C(CH3)3)34.1
methoxy (-OCH3)56.5
Aromatic C-I86.0
Aromatic CH110.6
Aromatic CH126.5
Aromatic CH136.7
Aromatic C-OtBu145.7
Aromatic C-OCH3156.0
4-isopropylanisole isopropyl (-CH(CH3)2)24.1
isopropyl (-CH(CH3)2)33.2
methoxy (-OCH3)55.2
Aromatic CH113.8
Aromatic CH127.3
Aromatic C-isopropyl147.2
Aromatic C-OCH3157.8
2-iodoanisole methoxy (-OCH3)56.7
Aromatic C-I86.6
Aromatic CH111.9
Aromatic CH122.9
Aromatic CH129.5
Aromatic CH139.5
Aromatic C-OCH3157.1

Note: Data for 4-(tert-butyl)-2-iodo-1-methoxybenzene is used as an analog for this compound.[1]

Experimental Protocols

A general protocol for the acquisition of 1H and 13C NMR spectra for substituted aromatic compounds is provided below.

1. Sample Preparation:

  • Weigh 5-20 mg of the solid sample or measure 10-30 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • For 1H NMR:

    • Number of scans: 16-64

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Pulse width: 30-45 degrees

  • For 13C NMR:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30 degrees

    • Proton decoupling is applied during acquisition.

3. Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm for 1H and 13C spectra.

  • Integration of the 1H NMR signals is performed to determine the relative proton ratios.

Visualizing Molecular Structures and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure of the target compound and the general workflow for NMR analysis.

Caption: Molecular structure of this compound.

NMR_Workflow cluster_workflow General NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (1H and 13C Spectra) A->B Insert into Spectrometer C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C Generate FID D Spectral Analysis (Chemical Shift, Multiplicity, Integration) C->D Generate Spectrum E Structure Elucidation / Comparison D->E Interpret Data

Caption: A flowchart illustrating the general workflow for NMR analysis.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of organic molecules. For researchers and professionals in drug development, understanding the fragmentation patterns of novel compounds is paramount. This guide provides a detailed comparative analysis of the predicted mass spectrometry fragmentation pattern of 2-Iodo-4-isopropyl-1-methoxybenzene, offering insights into its structural characterization and comparing this technique with other analytical methodologies.

Predicted Mass Spectrometry Fragmentation of this compound

The initial event in the mass spectrometer is the ionization of the molecule to form a molecular ion (M+•). Aromatic compounds are known to exhibit strong molecular ion peaks due to their stable structure[2].

Key predicted fragmentation pathways include:

  • Benzylic Cleavage: The bond between the isopropyl group and the benzene (B151609) ring is susceptible to cleavage. Loss of a methyl radical (•CH₃) from the isopropyl group is a highly probable event, leading to a stable secondary benzylic carbocation.

  • Alpha-Cleavage: The methoxy (B1213986) group can undergo alpha-cleavage, resulting in the loss of a methyl radical (•CH₃).

  • Cleavage of the Carbon-Iodine Bond: The C-I bond is relatively weak and prone to cleavage, which could lead to the loss of an iodine radical (•I) or the formation of an iodine cation (I+). The fragmentation of iodoalkanes often shows that C-I bond scission is a facile process[3][4].

  • Loss of the Isopropyl Group: The entire isopropyl group can be lost as a radical, leading to a significant fragment ion.

  • Rearrangement Reactions: Aromatic ions can undergo rearrangements, such as the formation of a tropylium (B1234903) ion, which is a common feature in the mass spectra of alkylbenzenes[5].

The following table summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and their proposed structures.

m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
276[C₁₀H₁₃IO]⁺•-Molecular Ion
261[C₉H₁₀IO]⁺•CH₃Benzylic cleavage of the isopropyl group
245[C₁₀H₁₂I]⁺•OCH₃Loss of the methoxy group
233[C₇H₇IO]⁺•C₃H₇Loss of the isopropyl group
149[C₁₀H₁₃O]⁺•ICleavage of the C-I bond
127[I]⁺C₁₀H₁₃O•Formation of iodine cation
91[C₇H₇]⁺C₃H₆IO•Formation of tropylium ion

Below is a DOT script generating a diagram that illustrates the primary predicted fragmentation pathway of this compound.

fragmentation_pathway M [C₁₀H₁₃IO]⁺• (m/z 276) Molecular Ion F1 [C₉H₁₀IO]⁺ (m/z 261) M->F1 - •CH₃ F2 [C₁₀H₁₃O]⁺ (m/z 149) M->F2 - •I F3 [C₇H₇]⁺ (m/z 91) Tropylium Ion F2->F3 - C₃H₆

Predicted primary fragmentation of this compound.

Comparative Analysis with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often requires complementary techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[6][7][8][9][10]

Technique Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Molecular weight and elemental formula (High-Resolution MS). Structural information from fragmentation patterns.High sensitivity, requires very small sample amounts. Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.Isomers can be difficult to distinguish. Fragmentation can sometimes be complex and difficult to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework. Connectivity of atoms through 2D NMR techniques.Provides unambiguous structure determination. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts. More complex mixtures can be challenging to analyze.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to operate. Non-destructive.Provides limited information about the overall molecular structure. Not suitable for complex mixture analysis without prior separation.

The following workflow illustrates a typical decision-making process for the structural identification of an unknown organic compound.

analytical_workflow start Unknown Compound ms Mass Spectrometry (Determine Molecular Weight & Formula) start->ms ir IR Spectroscopy (Identify Functional Groups) start->ir nmr NMR Spectroscopy (Determine Connectivity) ms->nmr ir->nmr structure Propose Structure nmr->structure

Workflow for organic compound structural elucidation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Compound Analysis

This protocol provides a general framework for the analysis of this compound using GC-MS.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Perform serial dilutions to achieve a final concentration in the low µg/mL range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system (or equivalent).

  • Mass Spectrometer: Agilent MS detector (or equivalent).

  • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.[11][12]

  • Injection: 1 µL of the sample is injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • The total ion chromatogram (TIC) will show the retention time of the compound.

  • The mass spectrum corresponding to the chromatographic peak is analyzed to identify the molecular ion and the major fragment ions.

  • Comparison of the obtained spectrum with spectral libraries (if available) or with the predicted fragmentation pattern can confirm the identity of the compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and situates the technique within the broader context of analytical strategies for organic compound characterization. The predictive nature of the fragmentation analysis underscores the importance of empirical data for confirmation.

References

A Researcher's Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance. This guide provides a comparative overview of various palladium catalysts and reaction conditions for the cross-coupling of 2-iodo-4-isopropyl-1-methoxybenzene, a versatile building block in organic synthesis.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. The carbon-iodine bond in this compound is the most readily cleaved by palladium(0) catalysts, making it an excellent substrate for a wide range of coupling reactions. This guide will explore several key palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, providing representative experimental protocols and a comparative analysis of catalytic systems based on studies of analogous aryl iodides.

Comparative Performance of Palladium Catalysts

The choice of palladium catalyst, ligand, base, and solvent is critical for the success of a cross-coupling reaction. The following tables summarize typical conditions for various palladium-catalyzed reactions with aryl iodides, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene (B28343)/H₂O80-100Good to Excellent
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene100High
PdCl₂(dppf)dppfCs₂CO₃Dioxane80-100High

Table 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[1]

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃N / PiperidineTHF or DMFRoom Temp. to 60Good to Excellent
Pd(OAc)₂ / XPhos- (Copper-free)Cs₂CO₃Toluene100High
PdCl₂(PPh₃)₂CuIi-Pr₂NHDMFRoom Temp.High

Table 3: Heck Coupling

The Heck reaction is a method for the formation of a C(sp²)–C(sp²) bond between an aryl halide and an alkene.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF or NMP100-120Good to High
PdCl₂(PPh₃)₂PPh₃NaOAcDMA120Good
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃Cy₂NMeDioxane100High

Table 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds.[2]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃BINAPNaOt-BuToluene80-110Good to Excellent
Pd(OAc)₂XPhosCs₂CO₃Dioxane100-120High
G3-XPhos Palladacycle-K₃PO₄t-Amyl alcohol100High

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions of this compound based on established procedures for similar aryl iodides. Optimization of these conditions may be necessary to achieve the best results for this specific substrate.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Iodide, Coupling Partner, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Reaction (TLC, GC/MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

To a dry reaction vessel is added this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The palladium catalyst, for instance Pd(PPh₃)₄ (0.03 mmol), is then added. A degassed solvent system, such as a 3:1 mixture of toluene and water (8 mL), is added via syringe. The reaction mixture is then heated to 80-100 °C and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Sonogashira Coupling Protocol

In a Schlenk tube, this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and a copper(I) co-catalyst like CuI (0.04 mmol) are combined. The tube is evacuated and backfilled with an inert gas. A degassed solvent such as THF or DMF (5 mL) is added, followed by a suitable amine base, for example, triethylamine (B128534) (2.0 mmol), and the terminal alkyne (1.1 mmol). The reaction mixture is stirred at room temperature or heated to 40-60 °C until completion. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.[3]

Heck Reaction Protocol

A pressure tube is charged with this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine (B1218219) ligand if required (e.g., P(o-tol)₃, 0.04 mmol), and a base such as Et₃N (1.5 mmol). The tube is sealed, evacuated, and backfilled with argon. The solvent (e.g., DMF, 5 mL) and the alkene (1.5 mmol) are added via syringe. The reaction is stirred at 100-120 °C for the specified time. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of celite. The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated. The product is purified by flash chromatography.

Buchwald-Hartwig Amination Protocol

An oven-dried reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., BINAP, 0.03 mmol), and a base such as sodium tert-butoxide (1.4 mmol). The vessel is evacuated and backfilled with argon. Toluene (5 mL), this compound (1.0 mmol), and the desired amine (1.2 mmol) are added sequentially. The reaction mixture is heated to 80-110 °C with stirring until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.[4]

Signaling Pathways and Logical Relationships

The catalytic cycle of palladium-catalyzed cross-coupling reactions is a well-established mechanistic framework. The following diagram illustrates the key steps in a generic cross-coupling reaction.

G pd0 Pd(0)L_n pd2_oxid R-Pd(II)L_n-X pd0->pd2_oxid Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n-R' pd2_oxid->pd2_trans Transmetalation (R'-M) pd2_trans->pd0 Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

This guide provides a foundational understanding and practical starting points for researchers interested in utilizing this compound in palladium-catalyzed cross-coupling reactions. The provided protocols, derived from studies on analogous systems, offer a solid basis for developing efficient and high-yielding synthetic routes. As with any catalytic reaction, empirical optimization of the reaction parameters is key to achieving the desired outcome.

References

Comparative Analysis of X-ray Crystal Structures of 2-Iodo-4-isopropyl-1-methoxybenzene Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the X-ray crystal structures of compounds related to 2-iodo-4-isopropyl-1-methoxybenzene. Due to the limited availability of published crystal structures for a series of direct derivatives, this comparison focuses on structurally similar thymol (B1683141) and iodinated methoxybenzene derivatives. The data presented offers insights into the molecular geometry and crystal packing of these compounds, which is crucial for researchers in drug development and materials science.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for selected compounds, providing a basis for comparing their solid-state structures. The chosen examples include a tosylated derivative of p-methoxythymol and an iodinated nitroanisole, which allow for an examination of the influence of different substituents on the crystal lattice.

Parameter2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate[1][2]1-Iodo-4-methoxy-2-nitrobenzene[3]
Formula C₁₈H₂₂O₄SC₇H₆INO₃
Molecular Weight 334.43 g/mol 279.03 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 10.1309 (3)18.6370 (13)
b (Å) 18.0483 (5)11.6257 (5)
c (Å) 10.2294 (3)7.4740 (3)
α (°) 9090
β (°) 113.535 (1)90
γ (°) 9090
Volume (ų) 1711.24 (9)1619.38 (15)
Z 48
Temperature (K) 173100
Density (calc) (g/cm³) 1.298Not Reported
R-factor 0.0420.014

Experimental Protocols

The determination of crystal structures for the compounds listed above follows a general workflow common to single-crystal X-ray diffraction analysis.[4]

Synthesis and Crystallization
  • Synthesis: The target compound, such as 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, is synthesized from a precursor, in this case, p-methoxythymol, through a reaction like tosylation.[1][2] For other compounds, specific synthetic routes are employed, such as the iodination of 3,4,5-trimethoxybenzoic acid using iodine and silver trifluoroacetate.

  • Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture, such as petroleum ether.[1][2] The goal is to produce crystals of sufficient size and quality for diffraction experiments.[4]

X-ray Data Collection
  • A suitable single crystal is mounted on a diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms.[1][3]

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).

  • The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector as a series of reflections.

  • Data collection involves rotating the crystal and recording the intensities and positions of these reflections.

Structure Solution and Refinement
  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using least-squares methods, which adjust the atomic coordinates and thermal parameters to best fit the experimental diffraction data.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

  • The final refined structure is validated and analyzed for geometric parameters such as bond lengths, bond angles, and intermolecular interactions.

Visualizations

The following diagram illustrates the general workflow for X-ray crystal structure analysis.

X-ray Crystallography Workflow Workflow for X-ray Crystal Structure Analysis cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A flowchart of the X-ray crystal structure analysis process.

References

kinetic studies of reactions involving 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for studying the kinetics of aromatic iodination, with a focus on substrates structurally related to 2-Iodo-4-isopropyl-1-methoxybenzene. Due to a lack of specific kinetic data for this compound in the available literature, this document emphasizes the experimental protocols and setups required to perform such studies and compares different iodinating systems.

Introduction to Aromatic Iodination Kinetics

The introduction of an iodine atom into an aromatic ring is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals and other advanced materials. Understanding the kinetics of these reactions—the rates at which they occur and the factors that influence them—is paramount for process optimization, mechanistic elucidation, and the rational design of synthetic routes. This guide details experimental approaches to quantify the kinetics of aromatic iodination and compares various iodinating agents.

Comparative Analysis of Iodinating Agents and Methodologies

Iodinating SystemSubstrate ExamplesTypical SolventsKey Reaction Conditions
Iodine Monochloride (ICl) Anisole, DichlorophenolAcetic Acid, Methanol/WaterDropwise addition of ICl solution at controlled temperatures (often room temperature or below). Reaction progress is monitored by techniques like TLC.[1]
N-Iodosuccinimide (NIS) Phenols, Deactivated AromaticsAcetic Acid, DMSO, WaterFor activated systems, the reaction can proceed at moderate temperatures. For deactivated substrates, a strong acid catalyst (e.g., H₂SO₄) and low temperatures (0-5°C) are often required.[2]
Molecular Iodine (I₂) with an Oxidant Activated Arenes (Phenols, Anilines)Glacial Acetic AcidAn oxidizing agent like sodium percarbonate or hydrogen peroxide is used to generate a more electrophilic iodine species in situ. Reactions are typically run at room temperature to slightly elevated temperatures (45-50°C).[2]
Tetramethylammonium Iodide with an Oxidant Aromatic SubstratesMethanol, Acetic AcidOxone® or hydrogen peroxide is used as the oxidant. The reaction is typically carried out at room temperature.[3]
Iodine and Diiodine Pentoxide with Sulfuric Acid Benzene, AcetanilideGlacial Acetic AcidThis system is used for less reactive aromatic compounds. The reaction kinetics can be followed using techniques like FT-Raman spectroscopy.[4]

Experimental Protocols for Kinetic Studies

Accurate kinetic data relies on well-designed experimental protocols. Below are generalized procedures for conducting kinetic studies of aromatic iodination.

General Experimental Setup for Kinetic Monitoring

A common method for monitoring the kinetics of iodination reactions is to follow the disappearance of a reactant or the appearance of a product over time. This can be achieved using various analytical techniques:

  • Spectrophotometry (UV-Vis or Colorimetry): If the iodinating agent (like I₂) has a distinct color, its disappearance can be monitored by measuring the change in absorbance at a specific wavelength.

  • Chromatography (TLC, GC, HPLC): Aliquots of the reaction mixture can be taken at different time intervals, quenched, and analyzed to determine the concentration of reactants and products.

  • Spectroscopy (NMR, FT-Raman): In-situ monitoring of the reaction mixture can provide real-time concentration data.[4]

Protocol 1: Kinetic Study using Iodine Monochloride

This protocol is adapted from studies on the iodination of substituted phenols and anisole.[1]

  • Solution Preparation:

    • Prepare a standard solution of the aromatic substrate (e.g., 4-isopropylanisole) in a suitable solvent mixture (e.g., 70:30 v/v methanol/water).

    • Prepare a standard solution of iodine monochloride in the same solvent system.

  • Reaction Initiation:

    • Place the substrate solution in a thermostated reaction vessel equipped with a stirrer.

    • Initiate the reaction by adding a known volume of the iodine monochloride solution.

  • Data Collection:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding the aliquot to a solution of sodium thiosulfate (B1220275) to consume any unreacted iodine monochloride.

    • Analyze the quenched samples using a suitable technique (e.g., HPLC) to determine the concentration of the iodinated product and the remaining substrate.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the initial rate of the reaction from the slope of the concentration-time curve at t=0.

    • Repeat the experiment with varying initial concentrations of the substrate and iodine monochloride to determine the reaction order with respect to each reactant and the rate constant.

Protocol 2: Kinetic Study using N-Iodosuccinimide for Deactivated Arenes

This protocol is suitable for less reactive aromatic compounds.[2]

  • Reaction Setup:

    • In a flask protected from light and maintained at a constant low temperature (e.g., 0°C), dissolve the aromatic substrate in concentrated sulfuric acid.

    • Once dissolved, add N-iodosuccinimide (NIS) portion-wise, ensuring the temperature remains constant.

  • Monitoring:

    • Monitor the reaction progress by taking aliquots at specific time points.

    • Quench each aliquot by pouring it into ice-cold water containing sodium sulfite (B76179) to neutralize the acid and reduce excess NIS.

    • Extract the organic components with a suitable solvent (e.g., dichloromethane).

  • Analysis:

    • Analyze the extracted samples by GC-MS or HPLC to quantify the formation of the iodinated product.

    • Follow the data analysis steps outlined in Protocol 1 to determine the kinetic parameters.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in kinetic studies of aromatic iodination, the following diagrams illustrate a typical experimental workflow and the underlying reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis prep_substrate Prepare Substrate Solution mix_reactants Mix Reactants in Thermostated Vessel prep_substrate->mix_reactants prep_iodinating_agent Prepare Iodinating Agent Solution prep_iodinating_agent->mix_reactants start_timer Start Timer (t=0) mix_reactants->start_timer take_aliquots Withdraw Aliquots at Intervals start_timer->take_aliquots quench_reaction Quench Reaction take_aliquots->quench_reaction analysis Analyze Samples (HPLC, GC, etc.) quench_reaction->analysis plot_data Plot Concentration vs. Time analysis->plot_data determine_rate Determine Initial Rate plot_data->determine_rate determine_order Determine Reaction Order & Rate Constant determine_rate->determine_order

A generalized experimental workflow for kinetic studies of aromatic iodination.

electrophilic_aromatic_iodination reagents Aromatic Substrate (Ar-H) + Electrophilic Iodine (I⁺) pi_complex π-Complex [Ar-H ••• I]⁺ reagents->pi_complex Formation of π-complex sigma_complex σ-Complex (Arenium Ion) [Ar(H)I]⁺ pi_complex->sigma_complex Rate-determining step product Iodinated Product (Ar-I) + H⁺ sigma_complex->product Deprotonation

The general mechanism of electrophilic aromatic iodination.

Conclusion

While direct kinetic data for the iodination of this compound is scarce, this guide provides a framework for conducting and comparing such studies. By employing the detailed experimental protocols and understanding the different iodinating systems, researchers can generate valuable kinetic data for this and other aromatic compounds. The choice of methodology will depend on the reactivity of the substrate and the specific goals of the study. Careful and consistent application of these protocols will ensure the generation of reliable and comparable kinetic data, which is essential for advancing synthetic chemistry and drug development.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-Iodo-4-isopropyl-1-methoxybenzene, a key building block in organic synthesis. We present supporting experimental data, detailed methodologies, and a comparison with viable alternative reagents.

Introduction to Purity Assessment

The purity of a synthesized compound can be influenced by various factors, including unreacted starting materials, byproducts from side reactions, and regioisomers. In the synthesis of this compound, typically achieved through electrophilic iodination of 4-isopropylanisole (B1583350), the most probable impurities are the starting material itself and the undesired 3-iodo-4-isopropylanisole regioisomer. This guide will focus on robust analytical methods to detect and quantify these impurities.

Comparison of Analytical Techniques

A multi-technique approach is often the most effective strategy for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary methods for this purpose.

Data Presentation

The following table summarizes representative quantitative data obtained from the analysis of a synthesized batch of this compound using three common analytical techniques.

Analytical TechniquePurity of this compound (%)Detected ImpuritiesLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC 98.54-isopropylanisole (1.2%), 3-iodo-4-isopropylanisole (0.3%)~0.01%~0.03%
GC-MS 98.74-isopropylanisole (1.1%), 3-iodo-4-isopropylanisole (0.2%)~0.005%~0.015%
¹H NMR >98 (by integration)4-isopropylanisole, 3-iodo-4-isopropylanisole~0.1%~0.3%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • Reference standards for 4-isopropylanisole and 3-iodo-4-isopropylanisole

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile:water. Degas the mobile phase before use.

  • Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

  • Analysis: Inject the sample and record the chromatogram. Identify peaks by comparing retention times with the reference standards. Quantify the purity and impurity levels by area normalization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Reagents:

  • Helium (carrier gas)

  • This compound sample

  • Dichloromethane (solvent)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in dichloromethane.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-400 m/z

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks by their retention times and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To structurally confirm the desired product and identify impurities based on their unique proton signals.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • This compound: Look for characteristic signals: a singlet for the methoxy (B1213986) protons (~3.9 ppm), a septet for the isopropyl CH proton (~2.8 ppm), a doublet for the isopropyl methyl protons (~1.2 ppm), and distinct signals for the aromatic protons.

    • 4-isopropylanisole (impurity): Will show a different aromatic splitting pattern and absence of the downfield shift caused by the iodine atom.

    • 3-iodo-4-isopropylanisole (impurity): Will exhibit a different set of aromatic proton signals compared to the desired product.

    • Purity can be estimated by integrating the signals corresponding to the main product and the impurities.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results start Starting Material (4-isopropylanisole) synthesis Iodination Reaction start->synthesis product Crude Product (this compound) synthesis->product hplc HPLC Analysis product->hplc Quantitative Purity gcms GC-MS Analysis product->gcms Impurity Identification nmr NMR Analysis product->nmr Structural Confirmation pure_product Pure Product (>98%) hplc->pure_product impurities Identified Impurities (Starting Material, Regioisomer) gcms->impurities nmr->pure_product nmr->impurities

Caption: Experimental workflow for synthesis and purity assessment.

analytical_comparison cluster_techniques Analytical Techniques cluster_outcomes Information Obtained Purity Assessment Purity Assessment HPLC HPLC Purity Assessment->HPLC High Sensitivity Quantitative GCMS GC-MS Purity Assessment->GCMS High Sensitivity Volatile Impurities NMR NMR Purity Assessment->NMR Structural Information Less Sensitive Purity Quantitative Purity HPLC->Purity Identity Impurity Identification GCMS->Identity NMR->Purity Semi-quantitative Structure Structural Confirmation NMR->Structure

Caption: Comparison of analytical techniques for purity assessment.

Comparison with Alternative Reagents

In many synthetic applications, particularly in cross-coupling reactions like the Suzuki or Sonogashira coupling, this compound serves as an aryl halide partner. Alternative reagents can be considered based on factors like reactivity, cost, and availability.

Alternative ReagentKey FeaturesAdvantagesDisadvantages
2-Bromo-4-isopropyl-1-methoxybenzene Bromo-analogueGenerally more stable and less expensive than the iodo-analogue.Less reactive in some cross-coupling reactions, may require more forcing conditions.
4-isopropyl-1-methoxybenzene-2-boronic acid Boronic acid derivativeCan be used as the complementary coupling partner in reactions where the other component is a halide.Different reactivity profile; requires a different synthetic route to prepare.
2-Chloro-4-isopropyl-1-methoxybenzene Chloro-analogueTypically the most cost-effective halo-analogue.Significantly less reactive, often requiring specialized catalyst systems for efficient coupling.

The choice of an alternative will depend on the specific requirements of the downstream application. For reactions where high reactivity is paramount, the iodo-compound remains the preferred choice. However, for large-scale syntheses where cost is a major driver, the bromo or even chloro-analogues might be more suitable, provided the reaction conditions can be optimized.

A Comparative Guide to the Synthesis of 2-Iodo-4-isopropyl-1-methoxybenzene: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and experimental yields for the synthesis of 2-Iodo-4-isopropyl-1-methoxybenzene, a key intermediate in various pharmaceutical and organic synthesis applications. Understanding the expected versus achievable yields is critical for process optimization, cost analysis, and resource planning in drug development and chemical research.

Chemical Overview

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight
This compound2-iodo-1-methoxy-4-(propan-2-yl)benzene1369897-14-2C₁₀H₁₃IO276.11 g/mol
4-Isopropylanisole (B1583350) (Starting Material)1-methoxy-4-(propan-2-yl)benzene4132-48-3C₁₀H₁₄O150.22 g/mol

Synthesis Pathway: Electrophilic Iodination

The primary synthetic route to this compound is the electrophilic aromatic substitution, specifically the iodination of 4-isopropylanisole. The methoxy (B1213986) (-OCH₃) group is an activating, ortho-, para-director, and the isopropyl (-CH(CH₃)₂) group is also an ortho-, para-director. Due to steric hindrance from the bulky isopropyl group, the iodine atom is preferentially directed to the ortho position relative to the methoxy group.

This reaction can be achieved using various iodinating agents. A common and effective method involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).

Synthesis_Pathway 4-Isopropylanisole 4-Isopropylanisole Product This compound 4-Isopropylanisole->Product Iodination NIS_TFA N-Iodosuccinimide (NIS) Catalytic Trifluoroacetic Acid (TFA) NIS_TFA->Product Byproduct Succinimide Product->Byproduct + Byproduct

Caption: Synthesis of this compound via iodination of 4-isopropylanisole.

Theoretical vs. Experimental Yield: A Comparative Analysis

Theoretical Yield Calculation:

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation.

Reaction: C₁₀H₁₄O + C₄H₄INO₂ → C₁₀H₁₃IO + C₄H₅NO₂ (4-Isopropylanisole + NIS → this compound + Succinimide)

Example Calculation: Assuming 4-isopropylanisole is the limiting reagent:

  • Moles of 4-isopropylanisole = (Mass of 4-isopropylanisole) / (Molar mass of 4-isopropylanisole)

  • Moles of this compound (theoretical) = Moles of 4-isopropylanisole

  • Theoretical Yield (in grams) = Moles of product (theoretical) * Molar mass of product

Experimental Yield:

The experimental yield is the actual amount of product obtained after the reaction and purification. It is often less than the theoretical yield due to factors such as incomplete reactions, side reactions, and losses during workup and purification. For electrophilic iodination of activated aromatic rings using NIS, yields are typically reported in the range of 70-95% .

Yield TypeInfluencing FactorsExpected Range for this Synthesis
Theoretical Yield Stoichiometry of the reaction, Limiting reactant100% (by definition)
Experimental Yield Reaction conditions (temperature, time), Purity of reactants, Efficiency of workup and purification, Competing side reactions70 - 95% (estimated)

Experimental Protocol: Iodination of 4-Isopropylanisole with NIS

This protocol is a representative procedure for the synthesis of this compound based on established methods for the iodination of similar substrates.

Materials:

  • 4-Isopropylanisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (if necessary)

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Dissolve 4-isopropylanisole and NIS in DCM Catalyst Add catalytic TFA Reactants->Catalyst Stirring Stir at room temperature Catalyst->Stirring Quench Quench with Na₂S₂O₃ (aq) Stirring->Quench Wash1 Wash with NaHCO₃ (aq) Quench->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry organic layer (MgSO₄) Wash2->Dry Evaporate Concentrate in vacuo Dry->Evaporate Purify Purify by column chromatography (if necessary) Evaporate->Purify

Caption: General workflow for the synthesis and purification of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-isopropylanisole (1.0 eq) in dichloromethane. To this solution, add N-iodosuccinimide (1.1 eq).

  • Catalyst Addition: While stirring, add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Disclaimer: This guide is intended for informational purposes for a professional audience. All experimental work should be conducted in a properly equipped laboratory, following all appropriate safety precautions. The estimated experimental yield is based on analogous reactions and may vary. Researchers should consult relevant literature and perform their own optimization studies to achieve the best possible results.

A Spectroscopic Comparison of 2-Iodo-4-isopropyl-1-methoxybenzene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-Iodo-4-isopropyl-1-methoxybenzene and its key positional isomers: 3-Iodo-4-isopropyl-1-methoxybenzene and 4-Iodo-2-isopropyl-1-methoxybenzene. The following sections present a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supplemented by detailed experimental protocols for data acquisition. This information is intended to assist researchers, scientists, and drug development professionals in the unambiguous identification and differentiation of these closely related compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for the three isomers. The data for ¹H NMR and ¹³C NMR are predicted based on established principles of substituent effects on chemical shifts and coupling constants.

Spectroscopic Technique This compound 3-Iodo-4-isopropyl-1-methoxybenzene 4-Iodo-2-isopropyl-1-methoxybenzene
¹H NMR (500 MHz, CDCl₃) Aromatic Protons: δ 7.55 (d, J=2.0 Hz, 1H), 7.15 (dd, J=8.5, 2.0 Hz, 1H), 6.70 (d, J=8.5 Hz, 1H). Isopropyl Group: δ 2.85 (sept, J=7.0 Hz, 1H), 1.20 (d, J=7.0 Hz, 6H). Methoxy Group: δ 3.85 (s, 3H).Aromatic Protons: δ 7.20 (d, J=2.0 Hz, 1H), 7.05 (dd, J=8.5, 2.0 Hz, 1H), 6.80 (d, J=8.5 Hz, 1H). Isopropyl Group: δ 3.20 (sept, J=7.0 Hz, 1H), 1.25 (d, J=7.0 Hz, 6H). Methoxy Group: δ 3.90 (s, 3H).Aromatic Protons: δ 7.40 (d, J=8.0 Hz, 1H), 7.35 (d, J=2.0 Hz, 1H), 6.85 (dd, J=8.0, 2.0 Hz, 1H). Isopropyl Group: δ 3.15 (sept, J=7.0 Hz, 1H), 1.22 (d, J=7.0 Hz, 6H). Methoxy Group: δ 3.80 (s, 3H).
¹³C NMR (125 MHz, CDCl₃) Aromatic Carbons: δ 157.0, 148.0, 138.0, 128.0, 110.0, 86.0. Isopropyl Group: δ 34.0,

A Comparative Guide to the Synthetic Efficiency of 2-Iodo-4-isopropyl-1-methoxybenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of two primary synthetic routes for the preparation of 2-Iodo-4-isopropyl-1-methoxybenzene, a key intermediate in various pharmaceutical and organic synthesis applications. The efficiency of each route is objectively compared based on reaction yield, conditions, and regioselectivity, supported by detailed experimental protocols.

Introduction

This compound is a substituted aromatic halide whose synthesis requires careful consideration of regioselectivity due to the presence of two activating groups—methoxy (B1213986) and isopropyl—on the benzene (B151609) ring. Both groups are ortho-, para-directing, potentially leading to a mixture of iodinated isomers. This guide focuses on the direct iodination of the readily available starting material, 4-isopropyl-1-methoxybenzene (also known as 4-isopropylanisole (B1583350) or 4-methoxycumene). We will evaluate two common and effective electrophilic iodination methods:

  • Route 1: Iodination using N-Iodosuccinimide (NIS) with an acid catalyst.

  • Route 2: Iodination using molecular iodine (I₂) in the presence of an oxidizing agent, periodic acid (H₅IO₆).

The objective is to provide researchers with the necessary data and methodologies to select the most efficient synthetic route for their specific needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two evaluated synthetic routes to this compound.

ParameterRoute 1: N-Iodosuccinimide (NIS)Route 2: Iodine and Periodic Acid
Starting Material 4-isopropyl-1-methoxybenzene4-isopropyl-1-methoxybenzene
Iodinating Agent N-IodosuccinimideIodine (I₂)
Activating/Oxidizing Agent Trifluoroacetic Acid (catalyst)Periodic Acid (H₅IO₆)
Solvent AcetonitrileMethanol
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours24 hours
Yield (Estimated) Good to Excellent (>85%)Good (approx. 80-90%)
Regioselectivity High for ortho-iodinationGood for ortho-iodination
Work-up Procedure Aqueous work-up and extractionFiltration and recrystallization

Experimental Protocols

Route 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid

This method is known for its mild reaction conditions and high yields for the iodination of activated aromatic compounds. The use of a catalytic amount of a strong acid like trifluoroacetic acid activates the NIS, enhancing its electrophilicity.

Materials:

  • 4-isopropyl-1-methoxybenzene

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-isopropyl-1-methoxybenzene (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Route 2: Iodination using Iodine and Periodic Acid

This method provides a cost-effective and efficient way to iodinate activated aromatic rings. Periodic acid acts as an in-situ oxidant to generate a more potent electrophilic iodine species from molecular iodine.

Materials:

  • 4-isopropyl-1-methoxybenzene

  • Iodine (I₂)

  • Periodic acid dihydrate (H₅IO₆)

  • Methanol (CH₃OH)

  • Deionized water

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-isopropyl-1-methoxybenzene (1.0 eq) in methanol, add iodine (1.0 eq) and periodic acid dihydrate (0.4 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into an aqueous solution of sodium sulfite to quench the excess iodine.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Visualization of Methodologies

To further clarify the experimental workflow and the logical relationship in the evaluation, the following diagrams are provided.

G Experimental Workflow: Route 1 (NIS) A Dissolve 4-isopropyl-1-methoxybenzene in Acetonitrile B Add N-Iodosuccinimide A->B C Add Trifluoroacetic Acid (cat.) B->C D Stir at Room Temperature (1-4 hours) C->D E Quench with Na2S2O3 (aq) D->E F Extract with Dichloromethane E->F G Wash with NaHCO3 (aq) and Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for the synthesis of this compound using NIS.

G Experimental Workflow: Route 2 (Iodine/Periodic Acid) A Dissolve 4-isopropyl-1-methoxybenzene in Methanol B Add Iodine and Periodic Acid A->B C Stir at Room Temperature (24 hours) B->C D Quench with Na2SO3 (aq) C->D E Extract with Dichloromethane D->E F Wash with Water and Brine E->F G Dry, Filter, and Concentrate F->G H Purify by Recrystallization or Column Chromatography G->H

Caption: Workflow for the synthesis of this compound using I₂/H₅IO₆.

G Comparative Evaluation Logic A Starting Material: 4-isopropyl-1-methoxybenzene B Route 1: NIS/TFA A->B C Route 2: Iodine/Periodic Acid A->C D Product: This compound B->D E Efficiency Comparison B->E C->D C->E E->D

Caption: Logical flow of the comparative evaluation of the two synthetic routes.

Conclusion

Both evaluated synthetic routes offer effective means to produce this compound from 4-isopropyl-1-methoxybenzene.

Route 1 (NIS/TFA) is advantageous due to its milder conditions, shorter reaction times, and generally high yields. This makes it particularly suitable for small to medium-scale laboratory syntheses where reaction speed and high purity are priorities.

Route 2 (Iodine/Periodic Acid) presents a more cost-effective option, utilizing less expensive reagents. While the reaction time is longer, it provides good yields and represents a viable alternative, especially for larger-scale production where reagent cost is a significant factor.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as cost, reaction time, and scale of synthesis. Both methods are expected to show good regioselectivity for the desired ortho-iodinated product due to the directing effects of the methoxy and isopropyl groups. However, it is recommended to perform small-scale pilot reactions to optimize conditions and confirm regioselectivity for any specific application.

Safety Operating Guide

Proper Disposal of 2-Iodo-4-isopropyl-1-methoxybenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Iodo-4-isopropyl-1-methoxybenzene is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with established safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization or vapor generation is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Protective Clothing: A laboratory coat and closed-toe shoes are mandatory.

Hazard Profile and Data Summary

Based on information for analogous compounds, this compound is anticipated to be harmful if swallowed and to cause skin and eye irritation. The following table summarizes key data points, with hazard information inferred from related chemical structures.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₀H₁₃IO
Molecular Weight 276.11 g/mol
Appearance Not specified; handle as a potentially hazardous solid or liquid.
Known Hazards (Inferred) Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Consideration Must be disposed of as hazardous waste in accordance with federal, state, and local regulations. Do not dispose of down the drain or in regular trash.

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

  • Waste Identification and Characterization:

    • Treat all unused or surplus this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially dangerous reactions.

  • Waste Collection and Containerization:

    • Liquid Waste: Collect liquid this compound waste in a designated, leak-proof, and chemically compatible container. Glass or polyethylene (B3416737) containers are generally suitable.

    • Solid Waste: Collect solid waste, including contaminated materials, in a clearly marked, sealable container.

    • Ensure all waste containers are in good condition and have a secure, tight-fitting lid. Keep containers closed except when adding waste.

  • Labeling of Hazardous Waste:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • The label must include:

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

      • The approximate quantity of the waste.

      • The date of waste generation (the date you first add waste to the container).

      • The name and contact information of the principal investigator or laboratory supervisor.

      • The specific location (building and room number) where the waste was generated.

      • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Storage of Hazardous Waste:

    • Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to capture any potential leaks or spills.

    • Segregate the waste from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.

    • Provide the EHS department with all necessary information about the waste stream as requested.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal A Identify Waste: 2-Iodo-4-isopropyl- 1-methoxybenzene B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Select Compatible Waste Container B->C D Transfer Waste to Container C->D E Securely Close Container D->E F Attach 'Hazardous Waste' Label E->F G Complete Label Information: - Chemical Name - Date - Contact Info F->G H Store in Designated Satellite Accumulation Area G->H I Contact Environmental Health & Safety (EHS) H->I J Schedule Waste Pickup I->J K Waste Collected by Licensed Contractor J->K

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 2-Iodo-4-isopropyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Iodo-4-isopropyl-1-methoxybenzene. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental impact.

Chemical Profile:

  • IUPAC Name: 2-Iodo-1-methoxy-4-(propan-2-yl)benzene

  • Molecular Formula: C₁₀H₁₃IO[1]

  • Molecular Weight: 276.11 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesMust conform to OSHA 29 CFR 1910.133 or European Standard EN166. Should provide a complete seal around the eyes.
Skin Protection GlovesChemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) are required.[3] Inspect gloves for integrity before each use and employ proper removal techniques.
Lab CoatA full-length, chemical-resistant lab coat must be worn to prevent skin contact.
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood. If the potential for inhalation of vapors or aerosols exists, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls and Preparation:

  • All handling of this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Assemble all necessary equipment and reagents within the fume hood before commencing work.

  • Clearly label all containers with the chemical name and appropriate hazard warnings.

2. Weighing and Dispensing:

  • Don all required PPE as outlined in the table above.

  • Perform all weighing and dispensing operations within the chemical fume hood.

  • Use a disposable weighing boat or dedicated, clean glassware to avoid cross-contamination.

  • Keep the primary container tightly sealed when not in use.

3. Reaction Setup and Execution:

  • All reactions involving this compound must be performed in a chemical fume hood.

  • Use glassware that is free of cracks or defects.

  • If heating is required, use a controlled heating source like a heating mantle or an oil bath. Avoid open flames.

  • Continuously monitor the reaction for any signs of unexpected changes.

4. Post-Procedure and Decontamination:

  • Once the experiment is complete, allow all equipment to cool to room temperature inside the fume hood.

  • Carefully quench any reactive materials before cleaning the glassware.

  • Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent, followed by a thorough wash with soap and water.

  • Remove PPE in the correct sequence to prevent self-contamination and dispose of single-use items in the designated hazardous waste container.

  • Thoroughly wash hands with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weighing boats, absorbent pads), must be segregated into a dedicated "Halogenated Organic Waste" container.

  • Container Management: Waste containers must be made of a compatible material, kept tightly closed when not in use, and stored in a designated satellite accumulation area within the laboratory.

  • Spill Management: In the case of a small spill within the fume hood, absorb the material with a chemical absorbent pad or sand. Collect the contaminated absorbent material and place it in the halogenated organic waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Materials in Hood prep_hood->prep_materials handling_weigh Weigh and Dispense prep_materials->handling_weigh handling_react Perform Reaction handling_weigh->handling_react cleanup_decon Decontaminate Glassware & Surfaces handling_react->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.